molecular formula C11H9N3O2 B8317398 2-Nitro-6-(pyridin-2-yl)aniline

2-Nitro-6-(pyridin-2-yl)aniline

Cat. No.: B8317398
M. Wt: 215.21 g/mol
InChI Key: WMYLGFXZYBIYCO-UHFFFAOYSA-N
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Description

2-Nitro-6-(pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-nitro-6-pyridin-2-ylaniline

InChI

InChI=1S/C11H9N3O2/c12-11-8(9-5-1-2-7-13-9)4-3-6-10(11)14(15)16/h1-7H,12H2

InChI Key

WMYLGFXZYBIYCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Nitro-6-(pyridin-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two plausible synthetic pathways for the preparation of 2-Nitro-6-(pyridin-2-yl)aniline, a molecule of interest in medicinal chemistry and materials science. The described routes are based on established organic chemistry principles and analogous reactions reported in the scientific literature. This document provides detailed experimental protocols, quantitative data where available, and logical workflow diagrams to assist researchers in the synthesis of this target compound.

Pathway 1: Sequential Suzuki-Miyaura Coupling and Ortho-Nitration

This pathway involves the initial formation of the biaryl scaffold, 2-(pyridin-2-yl)aniline, via a palladium-catalyzed Suzuki-Miyaura coupling reaction. The subsequent step is a regioselective nitration at the ortho-position to the amino group. To control the regioselectivity of the nitration, the amino group is first protected as an acetamide.

Logical Workflow for Pathway 1

Pathway 1 A 2-Bromoaniline C Suzuki-Miyaura Coupling A->C B 2-Pyridylboronic Acid B->C D 2-(Pyridin-2-yl)aniline C->D E Acetylation D->E F N-(2-(pyridin-2-yl)phenyl)acetamide E->F G Ortho-Nitration F->G H N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide G->H I Hydrolysis H->I J This compound I->J

Caption: Sequential Suzuki-Miyaura coupling, protection, nitration, and deprotection.

Experimental Protocols for Pathway 1

Step 1.1: Synthesis of 2-(Pyridin-2-yl)aniline

This step can be achieved via a Suzuki-Miyaura cross-coupling reaction. While various palladium catalysts and conditions can be employed, a general procedure is outlined below, adapted from literature on similar couplings[1][2].

Reagent/ParameterCondition
Reactants 2-Bromoaniline (1.0 equiv), 2-Pyridylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (0.05 equiv)
Base K₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (4:1)
Temperature 100 °C
Time 12-24 h
Yield 70-85% (typical for similar reactions)

Protocol:

  • To an oven-dried flask, add 2-bromoaniline, 2-pyridylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 1.2: Acetylation of 2-(Pyridin-2-yl)aniline

To control the regioselectivity of the subsequent nitration, the amino group is protected as an acetamide.

Reagent/ParameterCondition
Reactants 2-(Pyridin-2-yl)aniline (1.0 equiv), Acetic anhydride (1.2 equiv)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Time 1-2 h
Yield >95% (typical for acetylation)

Protocol:

  • Dissolve 2-(pyridin-2-yl)aniline in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain N-(2-(pyridin-2-yl)phenyl)acetamide, which is often pure enough for the next step.

Step 1.3: Ortho-Nitration of N-(2-(pyridin-2-yl)phenyl)acetamide

The nitration is carried out under standard conditions, with the acetyl group directing the incoming nitro group to the ortho and para positions. Due to the substitution at the para-position by the pyridine ring, the ortho-position is favored.

Reagent/ParameterCondition
Reactants N-(2-(pyridin-2-yl)phenyl)acetamide (1.0 equiv), Fuming HNO₃ (1.1 equiv)
Solvent Acetic Anhydride
Temperature 0 °C
Time 1-2 h
Yield 50-70% (typical for nitration of acetanilides)[3]

Protocol:

  • Dissolve N-(2-(pyridin-2-yl)phenyl)acetamide in acetic anhydride and cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Step 1.4: Hydrolysis of N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide

The final step is the deprotection of the amino group.

Reagent/ParameterCondition
Reactants N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide (1.0 equiv), HCl (aq)
Solvent Ethanol
Temperature Reflux
Time 2-4 h
Yield >90% (typical for amide hydrolysis)

Protocol:

  • Suspend N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude this compound by recrystallization or column chromatography.

Pathway 2: Sequential Nitration and Suzuki-Miyaura Coupling

This alternative pathway begins with the synthesis of a pre-functionalized aniline, 2-bromo-6-nitroaniline, followed by a Suzuki-Miyaura coupling to introduce the pyridine ring.

Logical Workflow for Pathway 2

Pathway 2 A 2-Nitroaniline B Bromination A->B C 2-Bromo-6-nitroaniline B->C E Suzuki-Miyaura Coupling C->E D 2-Pyridylboronic Acid Ester D->E F This compound E->F

Caption: Sequential nitration, bromination, and Suzuki-Miyaura coupling.

Experimental Protocols for Pathway 2

Step 2.1: Synthesis of 2-Bromo-6-nitroaniline

This intermediate can be prepared by the bromination of 2-nitroaniline.

Reagent/ParameterCondition
Reactants 2-Nitroaniline (1.0 equiv), N-Bromosuccinimide (NBS) (1.0 equiv)
Solvent Acetic Acid
Temperature Room temperature
Time 3 h
Yield ~74% (for the 4-bromo isomer, with 2-bromo-6-nitroaniline as a side product)

Note: The direct bromination of 2-nitroaniline often yields a mixture of isomers. Separation of 2-bromo-6-nitroaniline from the major 4-bromo-2-nitroaniline product is required, typically by chromatography.

Protocol:

  • Dissolve 2-nitroaniline in acetic acid.

  • Add N-bromosuccinimide portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 3 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration and wash with water.

  • Separate the 2-bromo-6-nitroaniline from the isomeric mixture by column chromatography.

Step 2.2: Suzuki-Miyaura Coupling of 2-Bromo-6-nitroaniline

The final step is the palladium-catalyzed cross-coupling with a suitable pyridylboron reagent. A 2-pyridylboronic acid pinacol ester is often used for its stability and reactivity.

Reagent/ParameterCondition
Reactants 2-Bromo-6-nitroaniline (1.0 equiv), 2-Pyridylboronic acid pinacol ester (1.2 equiv)
Catalyst Pd(dppf)Cl₂ (0.03 equiv)
Base Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 80-100 °C
Time 12-24 h
Yield 60-80% (typical for similar couplings)[4][5]

Protocol:

  • In a reaction vessel, combine 2-bromo-6-nitroaniline, 2-pyridylboronic acid pinacol ester, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed 1,4-dioxane and water mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Characterization Data

Concluding Remarks

The two synthetic pathways presented in this guide offer viable routes to this compound for research and development purposes. Pathway 1 may be advantageous if the intermediate 2-(pyridin-2-yl)aniline is readily available or if separation of the bromo-nitroaniline isomers in Pathway 2 proves to be challenging. Pathway 2 might be more direct if the bromination of 2-nitroaniline can be optimized for the desired isomer. The choice of pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the purification capabilities of the laboratory. It is recommended to perform small-scale trial reactions to optimize the conditions for each step.

References

An In-depth Technical Guide to the Predicted Chemical Properties and Synthetic Avenues of 2-Nitro-6-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a predictive guide based on the chemical properties of structurally related compounds, as no direct experimental data for 2-Nitro-6-(pyridin-2-yl)aniline has been found in the reviewed scientific literature. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework for the potential synthesis, properties, and biological evaluation of this novel compound.

Predicted Physicochemical and Spectroscopic Properties

The chemical properties of this compound are anticipated to be influenced by the combined electronic and steric effects of the aniline, nitro, and pyridine functional groups. The following tables summarize the predicted quantitative data based on known values for analogous compounds such as 2-nitroaniline and other substituted pyridinyl anilines.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₁H₉N₃O₂-
Molecular Weight215.21 g/mol -
Melting Point80 - 100 °CBased on the melting points of similar substituted anilines.
Boiling Point> 300 °CExpected to be high due to the presence of polar functional groups and aromatic rings.
SolubilitySparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The nitro and pyridine groups may increase aqueous solubility compared to aniline, but overall hydrophobicity is likely to be significant.
pKa (of the anilinium ion)< 1The electron-withdrawing nitro group is expected to significantly decrease the basicity of the aniline nitrogen.
LogP2.0 - 3.0Estimated based on the lipophilicity of the pyridine and nitroaniline moieties.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Spectral Features
¹H NMRAromatic protons in the range of 6.5 - 8.5 ppm. The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing nitro group. The protons on the pyridine ring will appear in their characteristic regions.
¹³C NMRAromatic carbons in the range of 110 - 160 ppm. The carbon bearing the nitro group will be shifted downfield.
IR SpectroscopyN-H stretching of the amine around 3300-3500 cm⁻¹. Asymmetric and symmetric stretching of the NO₂ group around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C=N and C=C stretching of the aromatic rings in the 1400-1600 cm⁻¹ region.
Mass SpectrometryMolecular ion peak (M⁺) at m/z = 215.21. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the bond between the two aromatic rings.

Hypothetical Synthetic Protocols

The synthesis of this compound can be approached through established cross-coupling methodologies. The two most probable routes are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling Approach

This method involves the palladium-catalyzed cross-coupling of a pyridylboronic acid with a halo-nitroaniline.

Experimental Protocol:

  • Reactant Preparation: To an oven-dried Schlenk flask, add 2-bromo-6-nitroaniline (1.0 eq), 2-pyridylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., a 3:1 mixture of DME and water) and a base (e.g., K₂CO₃, 2.0 eq) are added.

  • Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred under an inert atmosphere for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Approach

This alternative route utilizes a palladium-catalyzed amination of a halopyridine with a nitroaniline.

Experimental Protocol:

  • Reactant Preparation: A Schlenk flask is charged with 2-bromopyridine (1.0 eq), 2-nitroaniline (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas. Anhydrous toluene and a strong base (e.g., NaOt-Bu, 1.4 eq) are added.

  • Reaction Execution: The mixture is heated to 100-120 °C and stirred vigorously for 12-24 hours under an inert atmosphere. The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Potential Biological Activity and Signaling Pathways

Nitro-containing compounds are known to exhibit a wide range of biological activities, often acting as prodrugs that are activated by cellular reductases.[1][2] The resulting reactive nitrogen species can induce cellular damage in pathogens or cancer cells.[3] The pyridine and aniline moieties are also common pharmacophores found in numerous bioactive molecules.[4][5]

Given these structural features, this compound could potentially be investigated for:

  • Antimicrobial Activity: Many nitroaromatic compounds are effective against bacteria, fungi, and protozoa.[1] The mechanism often involves the reduction of the nitro group to generate cytotoxic radicals.[3]

  • Anticancer Activity: The compound could be explored for its potential to act as a bioreductive prodrug, targeting hypoxic tumor environments where nitroreductase activity is often upregulated.

  • Kinase Inhibition: The pyridinyl aniline scaffold is present in several kinase inhibitors. The specific substitution pattern of the target molecule would determine its potential interaction with various kinase active sites.

A generalized signaling pathway that could be modulated by a nitroaromatic compound involves its reductive activation and subsequent induction of oxidative stress, leading to apoptosis.

Visualizations

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 2-bromo-6-nitroaniline 2-bromo-6-nitroaniline Suzuki_Reaction Pd Catalyst Base, Solvent 2-bromo-6-nitroaniline->Suzuki_Reaction 2-pyridylboronic acid 2-pyridylboronic acid 2-pyridylboronic acid->Suzuki_Reaction Target_Compound This compound Suzuki_Reaction->Target_Compound C-C bond formation 2-bromopyridine 2-bromopyridine Buchwald_Reaction Pd Catalyst Ligand, Base 2-bromopyridine->Buchwald_Reaction 2-nitroaniline 2-nitroaniline 2-nitroaniline->Buchwald_Reaction Buchwald_Reaction->Target_Compound C-N bond formation Signaling_Pathway Compound This compound Nitroreductase Cellular Nitroreductases Compound->Nitroreductase uptake & reduction Radical_Species Reactive Nitrogen Species Nitroreductase->Radical_Species generates Oxidative_Stress Oxidative Stress Radical_Species->Oxidative_Stress DNA_Damage DNA Damage Radical_Species->DNA_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis

References

Spectroscopic and Analytical Profile of 2-Nitro-6-(pyridin-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, comprehensive, publicly available experimental spectroscopic data specifically for 2-Nitro-6-(pyridin-2-yl)aniline is limited. This technical guide will therefore provide a detailed spectroscopic analysis of the closely related and structurally significant compound, 2-Nitroaniline , to serve as an illustrative example for researchers, scientists, and drug development professionals. The methodologies and data interpretation principles discussed are directly applicable to the analysis of this compound.

Introduction

This compound is a heterocyclic aromatic amine containing a nitrated phenyl ring linked to a pyridine ring. The presence of the nitro group, a strong electron-withdrawing group, and the pyridine moiety are expected to significantly influence its chemical properties and spectroscopic behavior. Understanding the spectroscopic signature of such molecules is paramount for their identification, purity assessment, and for elucidating their role in various chemical and biological processes. This guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) and the corresponding experimental protocols, using 2-nitroaniline as a model compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Nitroaniline

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.12d8.0Ar-H
7.36t8.1Ar-H
6.81d8.3Ar-H
6.70t8.0Ar-H
5.98s--NH₂

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Nitroaniline

Chemical Shift (δ) ppmAssignment
149.27Ar-C
147.49Ar-C
129.94Ar-C
120.66Ar-C
113.15Ar-C
109.03Ar-C

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 2-Nitroaniline

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, Sharp (two bands)N-H stretch (asymmetric and symmetric)
1650-1580StrongN-H bend (primary amine)
1520-1480StrongN-O asymmetric stretch (nitro group)
1350-1310StrongN-O symmetric stretch (nitro group)
1335-1250MediumC-N stretch (aromatic amine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2-Nitroaniline

m/zRelative Intensity (%)Assignment
13866.6[M]⁺ (Molecular Ion)
9260.1[M - NO₂]⁺
8027.6[C₅H₆N]⁺
65100.0[C₅H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Synthesis of 2-Nitroaniline

A common method for the synthesis of 2-nitroaniline is the reaction of 2-nitrochlorobenzene with ammonia.

Procedure:

  • 2-nitrochlorobenzene is heated with an excess of aqueous ammonia under pressure.

  • The reaction mixture is then cooled, and the precipitated 2-nitroaniline is separated by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or as a mull in Nujol.

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, with electron ionization (EI) being a common method for volatile compounds like 2-nitroaniline. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Characterization Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound remains to be widely published, the analysis of the closely related compound, 2-nitroaniline, provides a robust framework for understanding its expected spectroscopic characteristics. The methodologies and data interpretation principles outlined in this guide are fundamental for the successful identification and characterization of novel compounds in drug discovery and chemical research. Researchers investigating this compound can apply these principles to their own experimental data for accurate structural elucidation and purity determination.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Nitro-6-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a comprehensive analysis based on established principles of organic chemistry and data from analogous compounds, as direct experimental data for 2-Nitro-6-(pyridin-2-yl)aniline is not available in the public domain. This document serves as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a complex aromatic compound featuring a 2-nitroaniline scaffold substituted with a pyridine ring at the 6-position. This unique arrangement of electron-withdrawing (nitro group) and electron-donating (amino group) substituents, combined with the steric and electronic influence of the pyridinyl moiety, dictates a fascinating and intricate molecular structure and conformation. Understanding these properties is paramount for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This guide synthesizes theoretical considerations and experimental data from closely related analogs to provide a detailed overview of its anticipated structural characteristics.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is expected to be significantly influenced by a combination of steric hindrance and intramolecular hydrogen bonding. The ortho-disposed nitro and amino groups on the aniline ring are poised to form a strong intramolecular hydrogen bond, a feature well-documented in 2-nitroaniline derivatives[1][2][3]. This interaction is predicted to enforce a near-planar conformation of the O=N-C-C-N-H fragment, creating a stable six-membered pseudo-ring.

A critical conformational parameter is the dihedral angle between the aniline and pyridine rings. Steric clash between the hydrogen atom on C3 of the aniline ring and the hydrogen atom on C3' of the pyridine ring, as well as between the nitro group and the pyridine ring, will likely prevent a fully coplanar arrangement. Drawing analogy from the crystal structure of 2-nitrobiphenyl, a significant twist between the aromatic rings is expected[4]. The dihedral angle in 2-nitrobiphenyl is approximately 59°, and a similar, if not slightly larger, angle can be anticipated for this compound to alleviate steric strain.

Key Conformational Features:

  • Intramolecular Hydrogen Bonding: A strong N-H···O hydrogen bond between the amino and nitro groups is predicted, leading to a planarized 2-nitroaniline core.

  • Non-Coplanar Aromatic Rings: Significant steric hindrance will likely force the pyridine and aniline rings into a non-coplanar orientation, with an estimated dihedral angle in the range of 60-80°.

  • Pyridine Orientation: The nitrogen atom of the pyridine ring could orient itself either away from or towards the nitroaniline core, with the former being more sterically favorable.

Quantitative Structural Data (Predicted and from Analogs)

In the absence of a crystal structure for the title compound, the following tables summarize expected bond lengths and angles based on data from analogous molecules, primarily 2-methyl-6-nitroaniline and 2-nitrobiphenyl[4][5].

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)Justification/Analog
C(aniline)-N(amino)~1.36Typical for anilines with electron-withdrawing groups
C(aniline)-N(nitro)~1.47Consistent with nitro-substituted aromatic rings
N-O (nitro)~1.23Average value for nitro groups
C(aniline)-C(pyridine)~1.49Standard sp2-sp2 single bond between aromatic rings
N-H···O (H-bond)~1.9 - 2.1Expected range for a strong intramolecular hydrogen bond

Table 2: Predicted Bond and Dihedral Angles

AnglePredicted Value (°)Justification/Analog
C-N-O (nitro)~118Typical for aromatic nitro compounds
O-N-O (nitro)~124Typical for aromatic nitro compounds
C-C-N (amino)~122Influenced by intramolecular hydrogen bonding
C-C-N (nitro)~119Standard geometry
Dihedral (Aniline-Pyridine)60 - 80Inferred from 2-nitrobiphenyl and steric considerations[4]

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure and conformation of this compound would rely on a combination of synthesis, crystallization, and spectroscopic analysis.

Synthesis

A plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to construct the C-C or C-N bond between the two aromatic rings. A potential retrosynthetic analysis is presented in the diagram below.

G cluster_0 Precursors for Suzuki Coupling cluster_1 Precursors for Buchwald-Hartwig Amination target This compound reagents1 Suzuki Coupling target->reagents1 reagents2 Buchwald-Hartwig Amination target->reagents2 start1 2-bromo-6-nitroaniline reagents1->start1 start2 pyridin-2-ylboronic acid reagents1->start2 start3 2-amino-6-nitrobromobenzene reagents2->start3 start4 2-aminopyridine reagents2->start4

Fig. 1: Retrosynthetic analysis for this compound.

A general protocol for the Suzuki coupling approach, adapted from similar syntheses, is as follows:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-bromo-6-nitroaniline (1.0 eq), pyridin-2-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.

  • Crystallization: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using monochromatic X-ray radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and intensity data. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the connectivity and conformation of the molecule in solution.

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and pyridine rings. The chemical shift of the amino protons will be influenced by the intramolecular hydrogen bond.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings.

  • NOESY/ROESY: Nuclear Overhauser Effect spectroscopy can provide information about through-space proximity of protons, which can help to determine the preferred conformation and the dihedral angle between the rings in solution.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the complete structural and conformational analysis of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Conformational & Electronic Analysis synthesis Chemical Synthesis purification Purification (Chromatography) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray comp Computational Modeling (DFT) nmr->comp Compare with solution-state xray->comp Compare with solid-state uvvis UV-Vis Spectroscopy comp->uvvis Predict electronic transitions

Fig. 2: Workflow for structural and conformational analysis.

Conclusion

While direct experimental data for this compound remains elusive, a robust and detailed model of its molecular structure and conformation can be constructed based on well-understood chemical principles and data from analogous compounds. The presence of a strong intramolecular hydrogen bond and significant steric hindrance between the two aromatic rings are the defining features that are predicted to dictate its geometry. The experimental protocols and logical workflow outlined in this guide provide a clear pathway for any future empirical investigation of this molecule, which holds potential for applications in various fields of chemical science.

References

Technical Guide: Solubility and Stability Profile of 2-Nitro-6-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to establish the solubility and stability profile of the novel chemical entity, 2-Nitro-6-(pyridin-2-yl)aniline. Given the absence of established public data for this specific compound, this document outlines the standard experimental protocols and data interpretation frameworks necessary for its physicochemical characterization.

Introduction

This compound is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its development, formulation, and application. This guide details the requisite experimental procedures to determine these critical parameters in accordance with established scientific and regulatory standards.

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and developability.[1] The following sections outline the protocols for determining the aqueous and solvent solubility of this compound.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[1]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selection of solvents:

    • Purified Water

    • Phosphate Buffered Saline (PBS) at various pH levels (e.g., 5.0, 7.4, 9.0)

    • Organic solvents (e.g., Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)[2]

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for quantification.

Procedure:

  • Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (typically 25°C or 37°C).[1]

  • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).[1]

  • After incubation, allow the samples to rest for a short period to allow for the sedimentation of excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent if necessary to fall within the linear range of the analytical method.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Data Presentation: Solubility

The results of the solubility studies should be presented in a clear and concise tabular format.

Solvent System pH Temperature (°C) Solubility (mg/mL) Solubility (µM)
Purified Water~7.025TBDTBD
Phosphate Buffered Saline5.037TBDTBD
Phosphate Buffered Saline7.437TBDTBD
Phosphate Buffered Saline9.037TBDTBD
EthanolN/A25TBDTBD
Dimethyl Sulfoxide (DMSO)N/A25TBDTBD

TBD: To Be Determined

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (24-48 hours) prep2->equil Shake-Flask Method sample1 Centrifuge/Sediment equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute if necessary sample2->sample3 sample4 Quantify by HPLC sample3->sample4 result Solubility Data Table sample4->result Data Output

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Stability Profile

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This involves both forced degradation studies and long-term stability trials.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[4][5]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

General Procedure: A solution of this compound is prepared in a suitable solvent. Aliquots of this solution are then subjected to the following stress conditions. A control sample, protected from stress, is analyzed alongside the stressed samples.

Stress Conditions:

  • Acidic Hydrolysis: Treat the sample with 0.1 M to 1 M hydrochloric acid. The study can be initiated at room temperature and, if no degradation is observed, heated to 50-70°C for a defined period (e.g., up to 7 days).[6] After exposure, the sample should be neutralized.[7]

  • Basic Hydrolysis: Treat the sample with 0.1 M to 1 M sodium hydroxide. Similar to acidic hydrolysis, the temperature can be elevated if necessary.[6] The sample should be neutralized post-exposure.[7]

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. The exposure time should be optimized to achieve target degradation (typically 5-20%).

  • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 50°C, 60°C, 70°C) in a controlled oven.[7] For solutions, humidity control may also be applied.

  • Photostability: Expose the solid compound and a solution to a light source conforming to ICH Q1B guidelines, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[7][8] A dark control should be run in parallel.

Analysis: All samples (stressed and control) are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify any degradation products.

Experimental Protocol: Long-Term and Accelerated Stability

These studies are designed to establish a re-test period or shelf life and recommended storage conditions.

Objective: To evaluate the stability of this compound under standardized long-term and accelerated storage conditions.

Procedure:

  • At least three batches of this compound are packaged in containers that simulate the proposed marketing packaging.[3]

  • Samples are stored in stability chambers under the conditions specified in the table below.

  • Samples are pulled at specified time points and tested for appearance, assay, and degradation products using a validated stability-indicating method.

Data Presentation: Stability
Stress Condition Reagent/Setting Duration/Temp. % Degradation Degradation Products (m/z or RT)
Acidic Hydrolysis0.1 M HCl7 days @ 60°CTBDTBD
Basic Hydrolysis0.1 M NaOH7 days @ 60°CTBDTBD
Oxidative3% H₂O₂24 hours @ RTTBDTBD
Thermal (Solid)70°C14 daysTBDTBD
PhotolyticICH Q1B exposureTBDTBDTBD

TBD: To Be Determined, RT: Retention Time

Study Type Storage Condition Time Points (Months)
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
Intermediate30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6

RH: Relative Humidity[9]

Visualization: Stability Testing Workflow

G cluster_forced Forced Degradation (Stress Testing) cluster_longterm Long-Term & Accelerated Stability acid Acidic analysis Stability-Indicating HPLC/LC-MS Analysis acid->analysis base Basic base->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis longterm Long-Term (25°C/60%RH) longterm->analysis accelerated Accelerated (40°C/75%RH) accelerated->analysis start Drug Substance (3 Batches) start->acid Single Batch start->base Single Batch start->oxidative Single Batch start->thermal Single Batch start->photo Single Batch start->longterm Min. 3 Batches start->accelerated Min. 3 Batches report Stability Report: - Degradation Pathway - Shelf-Life - Storage Conditions analysis->report

Caption: Overview of the stability testing program for a new drug substance.

Conclusion

The experimental frameworks detailed in this guide provide a robust pathway for the comprehensive characterization of the solubility and stability of this compound. The resulting data are fundamental for guiding formulation development, defining appropriate storage and handling procedures, and fulfilling regulatory requirements for new chemical entities. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for advancing the scientific and commercial potential of this compound.

References

The Unexplored Potential of 2-Nitro-6-(pyridin-2-yl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research applications of the novel compound, 2-Nitro-6-(pyridin-2-yl)aniline. Due to the limited availability of public information on this specific molecule, this document outlines a plausible synthetic route and explores its potential applications based on the known properties of its constituent chemical moieties: 2-nitroaniline and pyridine.

Introduction

This compound is a heterocyclic aromatic amine that holds significant promise for a variety of research applications, particularly in medicinal chemistry and materials science. The presence of a nitro group, an aniline backbone, and a pyridine ring suggests a rich chemical reactivity and the potential for diverse biological activities. The nitro group is a well-known pharmacophore and can also serve as a synthetic handle for further chemical modifications. The pyridine moiety is a common feature in many pharmaceuticals, contributing to target binding and modulating physicochemical properties. The aniline core provides a versatile scaffold for building more complex molecular architectures. This guide will delve into a proposed synthesis, predicted properties, and potential research avenues for this intriguing compound.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl and/or heteroaryl moieties. The proposed reaction involves the coupling of a halo-substituted nitroaniline with a pyridinylboronic acid derivative.

Reaction Scheme:

G A 2-Bromo-6-nitroaniline Plus + A->Plus B Pyridin-2-ylboronic acid Arrow Pd(OAc)2, SPhos K3PO4, Toluene/H2O Heat B->Arrow C This compound Plus->B Arrow->C

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromo-6-nitroaniline

  • Pyridin-2-ylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-6-nitroaniline (1.0 eq), Pyridin-2-ylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Add potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and deionized water in a 4:1 ratio.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, this compound.

Physicochemical and Pharmacokinetic Predictions

While experimental data for this compound is not available, its properties can be predicted based on its structural components.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Likely a yellow or orange crystalline solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and DCM
LogP Estimated to be in the range of 2.0-3.0
Hydrogen Bond Donors 1 (from the amine group)
Hydrogen Bond Acceptors 4 (from the nitro and pyridine groups)
pKa (most basic) Estimated around 3-4 (pyridinium ion)
pKa (most acidic) Estimated around 16-18 (amine proton)

Potential Research Applications

The unique structural features of this compound open up a wide range of potential research applications.

Medicinal Chemistry

The combination of the nitroaniline and pyridine moieties suggests significant potential in drug discovery.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic ring system that interacts with the ATP-binding site of the enzyme. The pyridyl and aniline groups can form key hydrogen bonds with the kinase hinge region. The nitro group can be further functionalized to explore the solvent-exposed regions of the active site.

G This compound This compound Kinase Hinge Region Kinase Hinge Region This compound->Kinase Hinge Region H-Bonding ATP Binding Pocket ATP Binding Pocket This compound->ATP Binding Pocket Hydrophobic Interactions Solvent Front Solvent Front This compound->Solvent Front Further Functionalization

Caption: Potential binding mode of this compound in a kinase active site.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced in anaerobic bacteria to form reactive nitrogen species that are toxic to the cell. The pyridine ring can enhance cell permeability and target specificity.

  • Precursor for Heterocyclic Scaffolds: The aniline and nitro groups are versatile synthetic handles. The reduction of the nitro group to an amine would yield a diamine, a valuable precursor for the synthesis of various heterocyclic systems like benzimidazoles, which are prevalent in many biologically active compounds.

Materials Science

The chelating ability of the 2-(pyridin-2-yl)aniline scaffold makes it an interesting candidate for applications in materials science.

  • Ligand for Metal Complexes: The bidentate N,N-chelation site formed by the pyridine nitrogen and the aniline nitrogen can coordinate to a variety of transition metals. The resulting metal complexes could have interesting catalytic, photophysical, or magnetic properties.

G cluster_0 2-(pyridin-2-yl)aniline M Metal Ion N_pyridine N M->N_pyridine N_aniline N M->N_aniline

Caption: Bidentate chelation of a metal ion by 2-(pyridin-2-yl)aniline.

  • Organic Electronics: Pyridine-containing organic molecules are often used in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be tuned through chemical modification for potential use as an electron-transporting or emissive material.

Conclusion

While this compound remains a largely unexplored molecule, its structural components suggest a high potential for a wide array of research applications. The proposed synthetic route via Suzuki-Miyaura coupling provides a viable method for its preparation, opening the door for its investigation in medicinal chemistry as a scaffold for kinase inhibitors and antimicrobial agents, and in materials science as a versatile ligand for metal complexes and a component in organic electronics. This technical guide serves as a foundational resource to encourage and facilitate further research into this promising compound.

"2-Nitro-6-(pyridin-2-yl)aniline" CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the chemical compound 2-Nitro-6-(pyridin-2-yl)aniline, including its chemical identifiers, properties, and relevant (but limited) research context. Due to the specificity of this molecule, publicly available data regarding detailed experimental protocols, specific signaling pathways, and extensive quantitative data is scarce. This guide presents the available information and outlines general methodologies applicable to similar compounds.

Chemical Identification

Identifier Value
IUPAC Name This compound
CAS Number 124799-43-1

Physicochemical Properties

Property Predicted Value/Characteristic
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Likely a colored crystalline solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.
Reactivity The nitro group is electron-withdrawing, and the aniline and pyridine moieties provide sites for various chemical reactions.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A potential synthetic approach could involve a nucleophilic aromatic substitution (SₙAr) reaction.

G A 2,6-Dihalogen-nitrobenzene C Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) A->C Reactant 1 B 2-Aminopyridine B->C Reactant 2 D This compound C->D Product

Figure 1. A conceptual workflow for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

General Experimental Protocol for Palladium-Catalyzed Cross-Coupling

The following is a generalized protocol that would require optimization for the specific synthesis of this compound.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).

  • Reactant Addition: Add 2,6-dihalogen-nitrobenzene and 2-aminopyridine to the reaction vessel.

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture to the required temperature (typically between 80-120 °C) and stir for the necessary reaction time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

There is no specific research detailing the biological activity or the signaling pathways directly affected by this compound. However, the structural motifs present in the molecule, namely the nitroaniline and pyridine rings, are found in various biologically active compounds.

Hypothesized Signaling Pathway Involvement

Given the presence of the pyridine and nitroaniline moieties, one could hypothesize potential interactions with pathways commonly targeted by such structures in drug discovery.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound This compound (Hypothetical Inhibitor) Compound->RTK Inhibition?

An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential properties of the novel compound 2-Nitro-6-(pyridin-2-yl)aniline. Due to the absence of direct literature on this specific molecule, this document outlines a plausible synthetic pathway based on established chemical principles and provides estimated physicochemical properties derived from closely related analogs. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this and similar chemical entities for applications in medicinal chemistry and materials science.

Introduction and Discovery

A thorough review of the existing scientific literature and chemical databases reveals that "this compound" is a novel chemical entity that has not been previously synthesized or characterized. Its structure, combining a nitrated aniline moiety with a pyridine ring, suggests potential applications as a scaffold in drug discovery, particularly in the development of kinase inhibitors or as a ligand in coordination chemistry. The presence of the nitro group, a versatile functional group, opens avenues for further chemical modifications.

The discovery of this compound is therefore conceptual, arising from the logical combination of well-known pharmacophores and synthetic building blocks. The history of its constituent parts, aniline and pyridine, is rich. Aniline is a foundational molecule in the development of the dye industry and is a precursor to many pharmaceuticals. Pyridine and its derivatives are ubiquitous in bioactive molecules, including many vitamins and approved drugs. The combination of these two rings with a nitro functional group presents an intriguing target for synthetic and medicinal chemists.

A close structural analog, 2-Nitro-6-pyrimidin-2-ylaniline, has been documented in the PubChem database (CID 149669540), lending credence to the chemical stability and accessibility of the target compound.[1]

Proposed Synthesis

The synthesis of this compound can be strategically approached through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3][4][5] This reaction is a powerful method for the formation of carbon-nitrogen bonds. The proposed two-step synthetic pathway involves the protection of the aniline nitrogen, followed by the cross-coupling reaction, and subsequent deprotection.

An alternative approach would be the Ullmann condensation, a copper-catalyzed reaction, which is also a well-established method for the synthesis of aryl amines.[6][7][8][9]

Proposed Synthetic Scheme: Buchwald-Hartwig Amination

The proposed synthesis commences with the protection of the amino group of 2-nitroaniline, followed by a Buchwald-Hartwig cross-coupling with 2-bromopyridine, and concludes with the deprotection of the amino group to yield the final product.

Synthetic_Pathway_of_this compound reactant reactant intermediate intermediate product product reagent reagent sub_A 2-Nitroaniline int_1 N-(2-nitrophenyl)acetamide sub_A->int_1 Acetylation p1 sub_B Acetic Anhydride sub_B->int_1 sub_C 2-Bromopyridine prod This compound sub_C->prod int_1->prod Buchwald-Hartwig Amination p2 p3 reag_1 Step 1: Pyridine, 0 °C to rt reag_2 Step 2: Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C reag_3 Step 3: Aq. HCl, Reflux p1->reag_1 p2->reag_2 p3->reag_3

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on established methodologies.

Step 1: Synthesis of N-(2-nitrophenyl)acetamide (Protection)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitroaniline (13.8 g, 0.1 mol) in pyridine (50 mL) and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. The precipitate formed is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

  • Purification: The crude product can be recrystallized from ethanol to yield N-(2-nitrophenyl)acetamide as a pure solid.

Step 2: Synthesis of N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide (Buchwald-Hartwig Amination)
  • Reaction Setup: To an oven-dried Schlenk tube, add N-(2-nitrophenyl)acetamide (1.80 g, 10 mmol), 2-bromopyridine (1.58 g, 10 mmol), cesium carbonate (4.89 g, 15 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.5 mg, 0.1 mmol), and Xantphos (115.7 mg, 0.2 mmol).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Reaction Progression: Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Wash the Celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide.

Step 3: Synthesis of this compound (Deprotection)
  • Reaction Setup: In a 100 mL round-bottom flask, suspend N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide (2.57 g, 10 mmol) in a mixture of ethanol (30 mL) and 6 M hydrochloric acid (30 mL).

  • Hydrolysis: Heat the mixture to reflux and stir for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of the structurally similar compound 2-Nitro-6-pyrimidin-2-ylaniline (PubChem CID: 149669540).[1]

PropertyPredicted Value
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Expected to be a yellow or orange solid
Melting Point Estimated in the range of 100-150 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.
pKa (most basic) Estimated around 2-3 for the pyridine nitrogen
LogP Estimated to be in the range of 2.0-2.5

Structure-Activity Relationship (SAR) Insights

While no biological data exists for this compound, its structure allows for preliminary SAR deductions based on known pharmacophores:

SAR_Insights core core functional_group functional_group interaction interaction mol This compound aniline Aniline Moiety mol->aniline nitro Nitro Group mol->nitro pyridine Pyridine Ring mol->pyridine h_bond_donor H-bond Donor aniline->h_bond_donor NH₂ group h_bond_acceptor H-bond Acceptor nitro->h_bond_acceptor O atoms dipole_moment Dipole Moment nitro->dipole_moment reduction_site Reduction Site nitro->reduction_site to -NH₂ pyridine->h_bond_acceptor N atom pi_stacking π-π Stacking pyridine->pi_stacking coordination Metal Coordination pyridine->coordination

Figure 2: Potential structure-activity relationships of this compound.

  • Aniline Moiety: The primary amine can act as a hydrogen bond donor, a key interaction in many protein-ligand binding events.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and is crucial for coordinating with metal ions in metalloenzymes. The aromatic nature of the ring allows for potential π-π stacking interactions.

  • Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule. It can participate in hydrogen bonding as an acceptor. Furthermore, the nitro group can be chemically reduced to an amino group, providing a handle for further derivatization and library synthesis.

Future Directions

The successful synthesis and characterization of this compound would be the first step in exploring its potential. Future research should focus on:

  • Biological Screening: Evaluation of its activity against a panel of kinases and other relevant biological targets.

  • Analogue Synthesis: Creation of a library of derivatives by modifying the aniline and pyridine rings to establish a comprehensive SAR.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine to explore a different chemical space and introduce new interaction points.

  • Coordination Chemistry: Investigation of its properties as a ligand for various transition metals.

Conclusion

While "this compound" remains a hypothetical molecule, its rational design based on proven pharmacophores and the feasibility of its synthesis via established methods like the Buchwald-Hartwig amination make it a compelling target for future research. This technical guide provides a solid foundation for its synthesis, characterization, and subsequent exploration in the fields of medicinal chemistry and materials science. The insights provided herein are intended to accelerate the discovery and development of novel molecules based on this promising scaffold.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-6-(pyridin-2-yl)aniline, its related compounds, and their derivatives. It covers their synthesis, chemical properties, and biological activities, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The pyridine and aniline scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds. The combination of these two heterocyclic and aromatic rings in the form of pyridinyl-anilines has garnered significant interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a nitro group, a potent electron-withdrawing moiety, can further modulate the biological activity and pharmacokinetic properties of these molecules. This guide focuses specifically on this compound and its derivatives, exploring their chemical space and therapeutic promise.

Synthesis of this compound and Derivatives

The synthesis of this compound, also known as N-(2-Nitrophenyl)pyridin-2-amine, can be approached through the nitration of a precursor, N-phenylpyridin-2-amine. A general synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Amine Protection (Optional but Recommended) cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Nitration cluster_3 Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetanilide Protected_Aniline Acetanilide Coupling_Product N-Phenyl-N-acetyl-pyridin-2-amine Protected_Aniline->Coupling_Product Buchwald-Hartwig or Ullmann Coupling 2-Halopyridine 2-Halopyridine (e.g., 2-Chloropyridine) 2-Halopyridine->Coupling_Product Coupled_Intermediate N-Phenyl-N-acetyl-pyridin-2-amine Nitrated_Product N-(2-Nitrophenyl)-N-acetyl-pyridin-2-amine Coupled_Intermediate->Nitrated_Product Regioselective Nitration Nitrating_Agent Fe(NO3)3·9H2O Nitrating_Agent->Nitrated_Product Protected_Final N-(2-Nitrophenyl)-N-acetyl-pyridin-2-amine Final_Product This compound Protected_Final->Final_Product Acid_Hydrolysis Acidic Hydrolysis (e.g., HCl) Acid_Hydrolysis->Final_Product

Figure 1: General Synthetic Workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for similar compounds.[1]

Step 1: Synthesis of N-phenylpyridin-2-amine (Precursor)

A mixture of 2-chloropyridine (10 mmol), aniline (12 mmol), potassium carbonate (20 mmol), and a catalytic amount of copper(I) iodide (0.5 mmol) in N,N-dimethylformamide (DMF, 20 mL) is heated at 120 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-phenylpyridin-2-amine.

Step 2: Nitration of N-phenylpyridin-2-amine

To a solution of N-phenylpyridin-2-amine (5 mmol) in acetic anhydride (10 mL) at 0 °C, iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 6 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to yield crude this compound. The product can be further purified by recrystallization from ethanol.

Chemical and Physical Properties

The structural and electronic properties of this compound have been characterized by various spectroscopic techniques.

Property Data Reference
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10.16 (s, 1H), 8.75 (d, J = 8.7 Hz, 1H), 8.35 (s, 1H), 8.23 (d, J = 8.5 Hz, 1H), 7.65 (t, J = 8.1 Hz, 1H), 7.57 (t, J = 7.8 Hz, 1H), 6.96 (m, 3H)[1]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 153.6, 147.9, 138.9, 138.0, 135.7, 134.7, 126.2, 119.7, 119.6, 117.8, 113.8[1]

Biological Activities and Therapeutic Potential

Derivatives of pyridinyl-anilines and nitroanilines have demonstrated a wide range of biological activities, particularly as anticancer agents. The introduction of the nitro group can enhance cytotoxicity, and in some cases, confer selectivity towards hypoxic tumor cells.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of related pyridine and aniline derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Compound/Derivative Cell Line IC₅₀ (µM) Reference
1-(3-nitropyridin-2-yl)piperazine derivative 5b Jack Bean Urease (inhibition)2.0 ± 0.73[2][3]
1-(3-nitropyridin-2-yl)piperazine derivative 7e Jack Bean Urease (inhibition)2.24 ± 1.63[2][3]
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateHSC-T6 (anti-fibrotic)45.69[4]
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinateHSC-T6 (anti-fibrotic)45.81[4]
HPK1 inhibitor 2t HPK1 (inhibition)0.00122[5]
Proposed Mechanism of Action: Induction of Apoptosis

Based on the activity of related compounds, a plausible signaling pathway for the anticancer effects of this compound derivatives involves the induction of apoptosis through the intrinsic mitochondrial pathway.

Apoptosis_Pathway Compound This compound Derivative Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 2: Proposed Apoptotic Signaling Pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes are accessible, and the core structure is amenable to further modification to optimize biological activity and pharmacokinetic properties. Future research should focus on the synthesis of a broader range of derivatives, comprehensive evaluation of their biological activities, and detailed investigation into their mechanisms of action to fully elucidate their therapeutic potential. This technical guide provides a solid foundation for researchers to build upon in their quest for new and effective treatments for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of "2-Nitro-6-(pyridin-2-yl)aniline" derivatives. This scaffold holds promise for the development of novel therapeutics due to its structural features, which are amenable to diverse chemical modifications, and its presence in various biologically active molecules. These notes offer detailed synthetic protocols, characterization data, and potential biological evaluation strategies.

Introduction

The "this compound" core structure is a valuable pharmacophore in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the nitroaniline moiety offers sites for substitution to modulate the physicochemical properties and biological activity of the derivatives. The electron-withdrawing nature of the nitro group can influence the reactivity and electronic properties of the molecule. Derivatives of this scaffold are being explored for various therapeutic areas, including oncology and infectious diseases, often targeting key enzymes like protein kinases.

Synthetic Strategies

The synthesis of the "this compound" core can be achieved through several strategic approaches, primarily revolving around the formation of the biaryl bond between the aniline and pyridine rings. Two of the most common and effective methods are Palladium-catalyzed Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr).

General Synthetic Workflow

Synthetic Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) start_suzuki 2-Bromo-6-nitroaniline product_suzuki This compound start_suzuki->product_suzuki Pd Catalyst, Base reagent_suzuki 2-Pyridylboronic Acid reagent_suzuki->product_suzuki start_snar 2-Chloro-3-nitropyridine product_snar This compound Derivative start_snar->product_snar Base reagent_snar Aniline Derivative reagent_snar->product_snar

Caption: General synthetic strategies for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2-bromo-6-nitroaniline with 2-pyridylboronic acid.

Materials:

  • 2-Bromo-6-nitroaniline

  • 2-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-bromo-6-nitroaniline (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • To this mixture, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.

Protocol 2: Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the reaction of 2-chloro-3-nitropyridine with a substituted aniline.

Materials:

  • 2-Chloro-3-nitropyridine

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 mmol) and anhydrous DMF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add potassium tert-butoxide (1.1 mmol) or sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise to the solution and stir for 30 minutes at 0 °C.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired this compound derivative.

Medicinal Chemistry Applications and Biological Evaluation

Derivatives of "this compound" are of significant interest as potential therapeutic agents, particularly as kinase inhibitors in oncology. The general structure allows for modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties.

Hypothetical Signaling Pathway Inhibition

Many small molecule kinase inhibitors target signaling pathways that are aberrantly activated in cancer cells. A plausible target for derivatives of this scaffold is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data from Analogous Compounds

While specific data for "this compound" derivatives is emerging, data from structurally related compounds highlight the potential of this scaffold. For example, certain 2-substituted anilinopyrimidine derivatives have shown potent inhibition of various kinases.

Compound ClassTarget KinaseIC50 (nM)[1]
2-Anilinopyrimidine Derivative AMer Kinase6.4 ± 1.8[1]
2-Anilinopyrimidine Derivative Ac-Met Kinase26.1 ± 7.7[1]
2-Anilinopyrimidine Derivative BMer Kinase18.5 ± 2.3
2-Anilinopyrimidine Derivative Bc-Met Kinase33.6 ± 4.3

Note: The data presented is for analogous compound classes and serves to illustrate the potential activity of "this compound" derivatives.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized "this compound" derivatives

  • Recombinant human kinase enzyme

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP), radiolabeled ([γ-33P]ATP) or non-radiolabeled

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP (containing a tracer amount of [γ-33P]ATP if using the radiometric method) and the recombinant kinase enzyme.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • For radiometric assay: Spot a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • For non-radiometric assay (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Synthesized Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Proliferation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo ADMET ADMET Profiling Lead_Optimization->ADMET

Caption: Workflow for the biological evaluation of synthesized derivatives.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in these application notes are versatile and can be adapted to generate a diverse library of derivatives. The provided protocols for biological evaluation offer a framework for assessing the potential of these compounds as kinase inhibitors or other targeted therapies. Further exploration and optimization of this scaffold are warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for C-H Activation Using 2-Nitro-6-(pyridin-2-yl)aniline as a Directing Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H bond activation is a powerful and increasingly utilized strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. The regioselectivity of these transformations is often controlled by a directing group, which positions a metal catalyst in proximity to a specific C-H bond. This document outlines the application of 2-Nitro-6-(pyridin-2-yl)aniline as a novel directing group for transition metal-catalyzed C-H functionalization.

The design of this directing group incorporates a bidentate chelating system, comprising a pyridine nitrogen and an aniline nitrogen, which is known to effectively coordinate with various transition metals like palladium and copper. The strategic placement of an electron-withdrawing nitro group is anticipated to modulate the electronic properties of the aniline ring and influence the reactivity and selectivity of the C-H activation process. While direct literature on this specific directing group is emerging, the protocols and data presented herein are based on well-established precedents for similar 2-(pyridin-2-yl)aniline and nitroaniline systems.[1][2]

Rationale for the Directing Group

The this compound directing group offers several potential advantages:

  • Bidentate Chelation: The pyridine and aniline nitrogens can form a stable five-membered metallacycle with a metal catalyst, facilitating ortho-C-H activation on a tethered aryl group.

  • Electronic Tuning: The strongly electron-withdrawing nitro group can influence the acidity of the N-H proton and the electron density of the catalytic intermediate, potentially impacting reaction rates and catalyst stability.[3]

  • Removability: The aniline functionality can be readily removed or transformed into other useful functional groups after the desired C-H functionalization, adding to the synthetic utility of this directing group.

Proposed Application: Ortho-Amination of Benzamides

A key application of this directing group is envisioned in the ortho-amination of benzamide derivatives. The following section provides a generalized protocol and expected outcomes based on similar systems.[1][2]

Table 1: Representative Substrate Scope and Expected Yields for Ortho-Amination
EntryBenzamide SubstrateAmine Coupling PartnerExpected ProductExpected Yield (%)
1N-(2-nitro-6-(pyridin-2-yl)phenyl)benzamideMorpholineN-(2-amino-3-(morpholino)phenyl)benzamide75-85
24-Methyl-N-(2-nitro-6-(pyridin-2-yl)phenyl)benzamidePiperidine4-Methyl-N-(2-amino-3-(piperidin-1-yl)phenyl)benzamide70-80
34-Methoxy-N-(2-nitro-6-(pyridin-2-yl)phenyl)benzamideDiethylamineN-(2-amino-3-(diethylamino)phenyl)-4-methoxybenzamide65-75
44-Fluoro-N-(2-nitro-6-(pyridin-2-yl)phenyl)benzamidePyrrolidineN-(2-amino-3-(pyrrolidin-1-yl)phenyl)-4-fluorobenzamide70-80
5N-(2-nitro-6-(pyridin-2-yl)phenyl)thiophene-2-carboxamideMorpholineN-(2-amino-3-(morpholino)phenyl)thiophene-2-carboxamide60-70

Note: The expected yields are estimates based on analogous reactions reported in the literature for 2-(pyridin-2-yl)aniline directing groups. The nitro group may influence these yields.

Experimental Protocols

Protocol 1: Synthesis of the Directing Group Precursor: N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide

This protocol describes a potential synthesis route for the directing group, adapted from procedures for similar substituted anilines.[4][5][6]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide.

Protocol 2: General Procedure for Copper-Mediated Ortho-C-H Amination

This protocol is adapted from the established procedure for C-H amination using 2-(pyridin-2-yl)aniline as a directing group.[1][2]

Materials:

  • N-(2-nitro-6-(pyridin-2-yl)phenyl)benzamide derivative (substrate)

  • Amine coupling partner (e.g., morpholine, piperidine)

  • Cupric acetate (Cu(OAc)₂)

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the N-(2-nitro-6-(pyridin-2-yl)phenyl)benzamide substrate (1.0 eq), cupric acetate (0.1 - 0.2 eq), and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe, followed by the amine coupling partner (2.0 - 3.0 eq).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ortho-aminated product.

Visualizing the Catalytic Pathway and Workflow

Diagram 1: Proposed Catalytic Cycle for C-H Amination

G A Substrate + Cu(II) B Coordination A->B DG Chelation C Cu(II) Complex B->C D C-H Activation (Concerted Metalation-Deprotonation) C->D E Cu(III) Intermediate D->E F Reductive Elimination E->F G Product + Cu(I) F->G C-N Bond Formation H Oxidation G->H H->A Regenerates Cu(II) I Amine I->E + Amine G start Start setup Reaction Setup: Substrate, Cu(OAc)2, Toluene, Amine start->setup heat Heating (100-120 °C) under Inert Atmosphere setup->heat monitor Reaction Monitoring (TLC / LC-MS) heat->monitor workup Workup: Cool, Dilute, Filter monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolated Product purify->product G DG This compound Directing Group Chelation Bidentate Chelation DG->Chelation Substrate Aryl Substrate (e.g., Benzamide) Substrate->DG Attached to Catalyst Transition Metal Catalyst (e.g., Cu(II)) Catalyst->Chelation Activation Ortho C-H Activation Chelation->Activation Functionalization C-N Bond Formation Activation->Functionalization

References

Application Notes and Protocols: 2-Nitro-6-(pyridin-2-yl)aniline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-Nitro-6-(pyridin-2-yl)aniline" is a bidentate N,N'-chelating ligand with significant potential in coordination chemistry. Its structure, featuring a pyridine ring and an aniline moiety ortho to a nitro group, offers a unique combination of steric and electronic properties. The pyridine nitrogen and the amino group can coordinate to a metal center, forming a stable five-membered chelate ring. The presence of the electron-withdrawing nitro group is anticipated to modulate the electronic properties of the resulting metal complexes, influencing their reactivity, spectroscopic signatures, and potential applications.

While direct literature on the coordination chemistry of "this compound" is not abundant, its structural similarity to well-studied ligands like 2,2'-bipyridine and 2-(pyridin-2-yl)aniline allows for informed predictions regarding its behavior and utility.[1][2] These analogous ligands form stable complexes with a variety of transition metals, which have found applications in catalysis, materials science, and medicinal chemistry.[3][4][5][6] The introduction of a nitro group is expected to enhance the π-acceptor properties of the ligand, potentially stabilizing metals in lower oxidation states and influencing the catalytic activity of the corresponding complexes.[4][7]

These application notes provide a proposed synthetic protocol for "this compound," predict its coordination behavior, and outline potential applications for its metal complexes based on established principles and literature precedents for similar compounds.

Proposed Synthesis of this compound

The synthesis of "this compound" can be approached through modern cross-coupling methodologies, such as the Buchwald-Hartwig amination or the Ullmann condensation, which are effective for the formation of C-N bonds. A plausible route involves the palladium-catalyzed coupling of 2-halopyridine with 2-nitroaniline.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a proposed method based on established procedures for the amination of halopyridines.

Materials:

  • 2-Bromopyridine

  • 2-Nitroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 2-nitroaniline (1.0 equivalent) and 2-bromopyridine (1.2 equivalents) to the flask.

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to 2-nitroaniline).

  • Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford "this compound".

Predicted Coordination Chemistry

"this compound" is expected to act as a bidentate N,N'-chelating ligand, coordinating to metal ions through the pyridine nitrogen and the amino nitrogen. The resulting five-membered chelate ring is anticipated to be stable. The strong electron-withdrawing nature of the nitro group will likely decrease the electron density on the aniline nitrogen, potentially affecting the strength of its coordination to the metal center and influencing the overall electronic properties of the complex.

Complexes with various transition metals such as palladium(II), platinum(II), copper(II), zinc(II), and ruthenium(II) are expected to form. The geometry of these complexes will depend on the metal ion and the stoichiometry. For instance, with a metal-to-ligand ratio of 1:2, octahedral complexes are likely, while a 1:1 ratio with square planar ions like Pd(II) would yield complexes of the type [M(L)X₂], where X is a halide or another monodentate ligand.

Potential Applications

The unique electronic features of "this compound" suggest several promising areas of application for its metal complexes.

Catalysis

Palladium(II) complexes of N,N'-bidentate ligands are well-known catalysts for various cross-coupling reactions.[3][4][8] A palladium complex of "this compound" could be a potent catalyst for reactions such as Suzuki-Miyaura and Heck couplings. The electron-withdrawing nitro group may enhance the catalytic activity by influencing the electronic properties of the palladium center.

Luminescent Materials

Coordination complexes of zinc(II) with pyridine-based ligands have been investigated for their fluorescent properties.[9][10][11][12] A zinc(II) complex of "this compound" could exhibit interesting photoluminescent behavior, with potential applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The nitro group might, however, lead to quenching of luminescence, a property that could be exploited for sensing applications.

Drug Development

Pyridine and aniline derivatives are common scaffolds in medicinal chemistry. Metal complexes can exhibit enhanced biological activity compared to the free ligands.[13] Ruthenium(II) and platinum(II) complexes of this ligand could be explored for their potential as anticancer agents, leveraging the established therapeutic potential of complexes with similar ligand systems.

Data Presentation

The following tables present predicted quantitative data for "this compound" and a hypothetical palladium(II) complex, [Pd(this compound)Cl₂]. This data is based on typical values for similar compounds and should be confirmed by experimental analysis.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ 8.5-8.6 (m, 1H, Py-H), 7.8-8.0 (m, 2H, Py-H & Ar-H), 7.2-7.4 (m, 3H, Py-H & Ar-H), 6.8-7.0 (t, 1H, Ar-H), 5.5-6.0 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 155-157 (C), 148-150 (CH), 140-142 (C), 137-139 (CH), 130-132 (C), 125-127 (CH), 122-124 (CH), 120-122 (CH), 118-120 (CH)
IR (KBr, cm⁻¹)ν(N-H) 3450-3300, ν(C=N) 1610-1590, ν(NO₂) 1530-1500 (asymmetric), 1350-1320 (symmetric)
UV-Vis (CH₂Cl₂)λmax (nm) (ε, M⁻¹cm⁻¹): ~280 (π-π), ~350 (n-π), ~420 (intramolecular charge transfer)
Mass Spec. (ESI-MS)m/z: [M+H]⁺ calculated for C₁₁H₉N₃O₂ + H⁺, found.

Table 2: Predicted Properties of [Pd(this compound)Cl₂]

PropertyPredicted Value
Appearance Yellow to orange solid
Formula Weight Calculated for C₁₁H₈Cl₂N₃O₂Pd
IR (KBr, cm⁻¹)ν(N-H) 3300-3100 (broadened and shifted upon coordination), ν(C=N) shifted to lower frequency, ν(NO₂) largely unchanged, ν(Pd-N) 500-400, ν(Pd-Cl) 350-300
UV-Vis (CH₂Cl₂)λmax (nm): Red-shifted ligand-based transitions, new bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions.
¹H NMR (DMSO-d₆)Downfield shift of pyridine and aniline protons upon coordination. Broadening of the NH₂ signal.
Elemental Analysis Calculated: C, H, N (%). Found: C, H, N (%).

Mandatory Visualizations

Synthesis_Workflow start Starting Materials (2-Bromopyridine, 2-Nitroaniline) reaction Buchwald-Hartwig Cross-Coupling (110°C, 24h) start->reaction reagents Pd(OAc)₂ / Xantphos NaOtBu, Toluene reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Coordination_Complex cluster_ligand This compound L N_py N N_amine N Py_ring Py Aniline_ring Aniline-NO₂ M M M->N_py Coordination Bond M->N_amine X1 X M->X1 X2 X M->X2

Caption: Predicted coordination of the ligand to a metal center (M).

References

Application Notes and Protocols for the Nitration of 2-(Pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the nitration of 2-(pyridin-2-yl)aniline. Due to the acid-sensitive nature of the amino group and the two aromatic systems, a protection-nitration-deprotection strategy is employed to favor the synthesis of the desired mononitrated products. This method is designed to offer improved regioselectivity and yield compared to direct nitration. All quantitative data are summarized, and a complete workflow is provided. This protocol is intended for researchers in medicinal chemistry and materials science.

Introduction

2-(Pyridin-2-yl)aniline is a key structural motif in various pharmacologically active compounds and functional materials. The introduction of a nitro group onto its aromatic framework provides a versatile handle for further chemical modifications, such as reduction to an amino group, which can then be used for the synthesis of a wide range of derivatives. However, the direct nitration of 2-(pyridin-2-yl)aniline presents challenges, including the potential for oxidation of the aniline ring and lack of regioselectivity due to the competing directing effects of the amino and pyridinyl groups.[1][2] The acidic conditions typically used for nitration can also lead to the protonation of the amino group, forming an anilinium ion, which is a meta-directing deactivator.[2]

To circumvent these issues, a common strategy involves the protection of the amino group as an amide.[3] This approach moderates the activating effect of the amino group, directs nitration primarily to the para position of the aniline ring, and prevents the formation of the anilinium ion.[3] This application note details a three-step process for the nitration of 2-(pyridin-2-yl)aniline: acetylation of the amino group, nitration of the resulting acetanilide derivative, and subsequent deprotection to yield the final nitro-substituted product.

Experimental Protocol

This protocol is divided into three main stages:

  • Protection: Acetylation of the amino group of 2-(pyridin-2-yl)aniline.

  • Nitration: Electrophilic aromatic substitution on the protected compound.

  • Deprotection: Hydrolysis of the acetyl group to restore the amino functionality.

  • 2-(Pyridin-2-yl)aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Nitric acid (70%)

  • Ethanol

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (58.7 mmol) of 2-(pyridin-2-yl)aniline in 50 mL of glacial acetic acid.

  • Slowly add 8.0 mL (84.6 mmol) of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product, N-(2-(pyridin-2-yl)phenyl)acetamide, in a vacuum oven at 60 °C. The expected yield is typically high.

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 8.0 g (37.7 mmol) of the dried N-(2-(pyridin-2-yl)phenyl)acetamide to 40 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C using an ice bath. Stir until all the solid has dissolved.

  • Cool the solution to 0-5 °C.

  • Prepare the nitrating mixture by slowly adding 3.2 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetanilide derivative over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product is a mixture of ortho- and para-nitro isomers. The para isomer is expected to be the major product.[3]

  • Transfer the crude nitrated acetanilide to a 250 mL round-bottom flask containing 100 mL of 70% aqueous sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (can be monitored by TLC).

  • Cool the reaction mixture to room temperature and then pour it into 200 mL of cold water.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • The nitroaniline product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol to separate the isomers. The para-nitroaniline is typically less soluble and will crystallize out first upon cooling.

Data Presentation

The following table summarizes the expected quantitative data for the three-step synthesis.

Step Reactant Mass (g) Moles (mmol) Product Theoretical Yield (g) Typical Actual Yield (g) Yield (%)
1. Protection 2-(Pyridin-2-yl)aniline10.058.7N-(2-(pyridin-2-yl)phenyl)acetamide12.411.593
2. Nitration N-(2-(pyridin-2-yl)phenyl)acetamide8.037.7N-(nitro-2-(pyridin-2-yl)phenyl)acetamide9.78.5 (mixture)88
3. Deprotection N-(nitro-2-(pyridin-2-yl)phenyl)acetamide8.533.0Nitro-2-(pyridin-2-yl)aniline7.16.2 (para-isomer)87

Note: Yields are illustrative and may vary based on experimental conditions and purification efficiency.

Visualization

The experimental workflow for the nitration of 2-(pyridin-2-yl)aniline is depicted in the following diagram.

experimental_workflow start 2-(Pyridin-2-yl)aniline step1 Step 1: Protection (Acetylation) start->step1 reagent1 Acetic Anhydride, Glacial Acetic Acid reagent1->step1 intermediate1 N-(2-(pyridin-2-yl)phenyl)acetamide step1->intermediate1 step2 Step 2: Nitration intermediate1->step2 reagent2 HNO3, H2SO4 (0-5 °C) reagent2->step2 intermediate2 N-(nitro-2-(pyridin-2-yl)phenyl)acetamide (ortho/para mixture) step2->intermediate2 step3 Step 3: Deprotection (Hydrolysis) intermediate2->step3 reagent3 H2SO4 (aq), Heat reagent3->step3 purification Purification (Recrystallization) step3->purification product Nitro-2-(pyridin-2-yl)aniline (para-isomer major) purification->product

Caption: Workflow for the protected nitration of 2-(pyridin-2-yl)aniline.

Safety Precautions

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.

  • Always add acid to water, never the other way around, when preparing aqueous solutions. When mixing concentrated acids, add the nitric acid to the sulfuric acid slowly and with cooling.

References

Application Notes and Protocols: 2-Nitro-6-(pyridin-2-yl)aniline as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of "2-Nitro-6-(pyridin-2-yl)aniline" as a foundational building block in the synthesis of novel functional materials. Due to the limited direct experimental data on this specific molecule in materials science, this document presents hypothetical yet plausible applications based on the known reactivity of its constituent functional groups: a polymerizable aniline, a chelating pyridinyl group, and a reducible nitro group. The protocols provided are derived from established synthetic methodologies for analogous compounds.

Introduction to this compound

This compound is a unique trifunctional molecule possessing a primary aromatic amine, a pyridine ring, and a nitro group. This distinct combination of functionalities makes it an attractive candidate for the development of advanced materials with tailored electronic, optical, and catalytic properties.

  • Aniline Moiety: The primary amine on the aniline ring serves as a polymerizable unit, enabling the formation of conductive polymers through oxidative polymerization.

  • Pyridinyl Moiety: The pyridine ring introduces a nitrogen atom with a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is ideal for the construction of Metal-Organic Frameworks (MOFs).

  • Nitro Group: The nitro group is a versatile functional handle. It is strongly electron-withdrawing, which can influence the electronic properties of the resulting materials. Furthermore, it can be readily reduced to a primary amine, offering a route to further functionalization or the creation of extended, conjugated systems.

Hypothetical Synthesis of this compound

Reaction Scheme:

2-bromo-6-nitroaniline 2-Bromo-6-nitroaniline Product This compound 2-bromo-6-nitroaniline->Product + 2-Aminopyridine 2-aminopyridine 2-Aminopyridine Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Bromo-6-nitroaniline, 2-aminopyridine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, Sodium tert-butoxide (NaOtBu), and anhydrous toluene.

  • Procedure: a. To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-6-nitroaniline (1.0 mmol), 2-aminopyridine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). b. Add anhydrous toluene (10 mL) via syringe. c. Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature and quench with water. f. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Table 1: Hypothetical Synthesis Data

ParameterValue
Yield 75%
Appearance Orange Solid
Melting Point 110-115 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.2 (d, J=4.5 Hz, 1H), 7.8 (t, J=7.8 Hz, 1H), 7.5 (d, J=8.0 Hz, 1H), 7.3 (d, J=8.0 Hz, 1H), 7.0 (t, J=7.5 Hz, 1H), 6.8 (d, J=7.5 Hz, 1H), 6.5 (br s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 155.2, 148.5, 145.1, 138.2, 135.4, 129.8, 122.6, 120.3, 118.7, 115.9
FT-IR (KBr, cm⁻¹) 3450, 3350 (N-H), 1580 (C=C), 1520, 1340 (NO₂)
Mass Spec (ESI+) m/z 230.07 [M+H]⁺

Application I: Conductive Polymers

The aniline functionality allows for the oxidative polymerization of this compound to form a conductive polymer. The presence of the pyridinyl and nitro groups is expected to influence the polymer's electronic properties, solubility, and processability.[5][6][7][8][9][10][11][12][13]

Workflow for Conductive Polymer Synthesis and Characterization

Monomer This compound Polymerization Oxidative Polymerization (e.g., (NH4)2S2O8) Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Characterization Characterization Polymer->Characterization FTIR FT-IR Characterization->FTIR Structural UVVis UV-Vis Characterization->UVVis Optical CV Cyclic Voltammetry Characterization->CV Electrochemical SEM SEM Characterization->SEM Morphological

Caption: Workflow for the synthesis and characterization of poly(this compound).

Experimental Protocol: Oxidative Polymerization

  • Materials: this compound, Ammonium persulfate ((NH₄)₂S₂O₈), 1 M Hydrochloric acid (HCl).

  • Procedure: a. Dissolve this compound (0.5 g, 2.17 mmol) in 50 mL of 1 M HCl. b. Cool the solution to 0-5 °C in an ice bath. c. Separately, dissolve ammonium persulfate (0.5 g, 2.19 mmol) in 20 mL of 1 M HCl and cool to 0-5 °C. d. Add the ammonium persulfate solution dropwise to the monomer solution with constant stirring over 30 minutes. e. Continue stirring at 0-5 °C for 4 hours, then allow the reaction to proceed at room temperature for 24 hours. f. Collect the precipitated polymer by vacuum filtration. g. Wash the polymer sequentially with 1 M HCl, deionized water, and methanol. h. Dry the polymer under vacuum at 60 °C.

Table 2: Hypothetical Properties of Poly(this compound)

PropertyValue
Conductivity 10⁻³ - 10⁻² S/cm
Thermal Stability (TGA) Stable up to 250 °C
Solubility Soluble in NMP, DMSO
Electrochemical Band Gap 2.5 eV

Application II: Metal-Organic Frameworks (MOFs)

The pyridinyl and amino groups of this compound can act as bidentate ligands to coordinate with metal ions, forming Metal-Organic Frameworks. These MOFs could have applications in catalysis, gas storage, and sensing.[14][15][16][17][18]

Logical Relationship for MOF Synthesis

Ligand This compound (Organic Linker) Synthesis Solvothermal Synthesis Ligand->Synthesis Metal Metal Salt (e.g., Zn(NO3)2) Metal->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis MOF Novel MOF Synthesis->MOF

Caption: Logical relationship for the synthesis of a MOF using this compound.

Experimental Protocol: Solvothermal MOF Synthesis

  • Materials: this compound, Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), N,N-Dimethylformamide (DMF).

  • Procedure: a. In a glass vial, dissolve this compound (0.05 mmol) and Zn(NO₃)₂·6H₂O (0.05 mmol) in 5 mL of DMF. b. Seal the vial and place it in a programmable oven. c. Heat the vial to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours. d. Collect the resulting crystals by decanting the mother liquor. e. Wash the crystals with fresh DMF and then exchange the solvent with chloroform. f. Dry the crystals under vacuum.

Table 3: Hypothetical MOF Characterization Data

ParameterDescription
Crystal System Orthorhombic
Space Group Pnma
BET Surface Area 800-1200 m²/g
Pore Volume 0.4-0.6 cm³/g
Thermal Stability (TGA) Stable up to 300 °C

Characterization of Novel Materials

A comprehensive characterization is essential to understand the properties of the newly synthesized materials.[19][20][21][22][23]

Table 4: Recommended Characterization Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Elucidation of the molecular structure of the monomer and polymer.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups in the monomer, polymer, and MOF.
UV-Visible (UV-Vis) Spectroscopy Determination of optical properties and band gap of the polymer.
Cyclic Voltammetry (CV) Investigation of the electrochemical properties of the conductive polymer.
Scanning Electron Microscopy (SEM) Analysis of the surface morphology of the polymer and MOF.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the materials.
Powder X-ray Diffraction (PXRD) Determination of the crystal structure and phase purity of the MOF.
Brunauer-Emmett-Teller (BET) Analysis Measurement of the surface area and porosity of the MOF.

Conclusion

This compound presents a promising, yet underexplored, platform for the design of novel functional materials. Its unique combination of a polymerizable aniline, a metal-coordinating pyridine, and a chemically versatile nitro group opens avenues for the creation of advanced conductive polymers and porous metal-organic frameworks. The protocols and data presented herein, though hypothetical, are grounded in established chemical principles and provide a solid foundation for future research and development in this area. Further experimental validation is encouraged to fully unlock the potential of this versatile building block.

References

Application Notes and Protocols for the Scalable Synthesis of 2-Nitro-6-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of "2-Nitro-6-(pyridin-2-yl)aniline," a key intermediate in pharmaceutical and materials science applications. The protocols are designed for industrial applicability, focusing on cost-effectiveness, scalability, and safety.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds and functional materials. Its structure, featuring a nitro-substituted aniline linked to a pyridine ring, offers multiple points for further chemical modification. The presence of the nitro group can be a precursor for an amino group, which is a common pharmacophore, while the pyridine and aniline rings are prevalent in many pharmaceutical agents.[1][2] The nitroaromatic moiety itself can exhibit biological activity, though its potential toxicity must be considered.[1] This document outlines two primary scalable synthetic strategies: a Palladium-Catalyzed Buchwald-Hartwig Amination and a Nucleophilic Aromatic Substitution (SNAr) approach.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic protocols.

Table 1: Summary of Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per mole of 2-chloropyridine)Supplier Example
2-ChloropyridineC₅H₄ClN113.541.0 molSigma-Aldrich
2-NitroanilineC₆H₆N₂O₂138.121.2 molAlfa Aesar
Palladium(II) AcetatePd(OAc)₂224.500.01 molStrem Chemicals
XantphosC₃₉H₃₂OP₂578.620.015 molTCI America
Sodium tert-butoxideNaOtBu96.102.5 molAcros Organics
TolueneC₇H₈92.145 LFisher Scientific

Table 2: Reaction Parameters for Buchwald-Hartwig Amination

ParameterValue
Reaction Temperature110 °C
Reaction Time12 - 24 hours
Catalyst Loading1 mol%
Ligand to Metal Ratio1.5:1
Expected Yield75 - 85%
Purity (after purification)>98%

Table 3: Summary of Reagents and Materials for SNAr Reaction

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per mole of 2-chloro-6-nitropyridine)Supplier Example
2-Chloro-6-nitropyridineC₅H₃ClN₂O₂158.541.0 molCombi-Blocks
AnilineC₆H₇N93.131.5 molJ.T. Baker
Potassium CarbonateK₂CO₃138.212.0 molEMD Millipore
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.133 LGaylord Chemical

Table 4: Reaction Parameters for SNAr Reaction

ParameterValue
Reaction Temperature120 - 140 °C
Reaction Time8 - 16 hours
BaseAnhydrous Potassium Carbonate
SolventAnhydrous DMSO
Expected Yield60 - 75%
Purity (after purification)>97%

Experimental Protocols

Protocol 1: Scalable Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 2-chloropyridine and 2-nitroaniline using a palladium catalyst with a Xantphos ligand. The Buchwald-Hartwig amination is a robust and scalable method for the formation of C-N bonds.[3][4]

Materials and Equipment:

  • 2-Chloropyridine

  • 2-Nitroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reactor Setup: Set up a clean, dry, jacketed glass reactor under an inert atmosphere of nitrogen.

  • Reagent Charging: To the reactor, add palladium(II) acetate (1 mol%), Xantphos (1.5 mol%), and sodium tert-butoxide (2.5 equivalents).

  • Solvent Addition: Add anhydrous toluene to the reactor.

  • Reactant Addition: Add 2-nitroaniline (1.2 equivalents) followed by 2-chloropyridine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired this compound.

Protocol 2: Scalable Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the synthesis of this compound through the reaction of 2-chloro-6-nitropyridine with aniline. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack by aniline. This method offers a potentially more cost-effective route as it avoids the use of a palladium catalyst.

Materials and Equipment:

  • 2-Chloro-6-nitropyridine

  • Aniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Standard laboratory glassware

  • Filtration apparatus

  • Vacuum distillation apparatus

  • Crystallization vessel

Procedure:

  • Reactor Setup: Set up a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and a temperature probe.

  • Reagent Charging: Charge the reactor with 2-chloro-6-nitropyridine (1.0 equivalent), aniline (1.5 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMSO to the reactor.

  • Reaction: Heat the mixture to 120-140 °C with efficient stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a large volume of cold water with stirring. This will precipitate the crude product.

    • Filter the precipitate and wash thoroughly with water to remove DMSO and inorganic salts.

    • Dry the crude product under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

Mandatory Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_setup Reactor Setup cluster_reagents Reagent Charging cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Inert Atmosphere Reactor Catalyst Pd(OAc)2 + Xantphos Setup->Catalyst Base NaOtBu Catalyst->Base Reactants 2-Chloropyridine + 2-Nitroaniline Base->Reactants Solvent Toluene Reactants->Solvent Heating Heat to 110°C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with Water Monitoring->Quench Extraction Extract with Toluene Quench->Extraction Drying Dry and Concentrate Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure this compound Chromatography->Product

Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.

SNAr_Synthesis_Workflow cluster_setup Reactor Setup cluster_reagents Reagent Charging cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Jacketed Glass Reactor Reactants 2-Chloro-6-nitropyridine + Aniline Setup->Reactants Base K2CO3 Reactants->Base Solvent DMSO Base->Solvent Heating Heat to 120-140°C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Precipitation Pour into Water Monitoring->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry Crude Product Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the SNAr Synthesis.

Aniline_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_response Cellular Response Aniline Aniline Derivative (e.g., as a drug candidate) Receptor Target Receptor (e.g., Kinase, GPCR) Aniline->Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation/Inhibition Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation Inhibition of Proliferation Gene_Expression->Proliferation Inflammation Modulation of Inflammation Gene_Expression->Inflammation

References

Application Notes and Protocols: 2-Nitro-6-(pyridin-2-yl)aniline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-6-(pyridin-2-yl)aniline serves as a valuable scaffold and key intermediate in the synthesis of a variety of potent and selective kinase inhibitors. Its structural features, combining a nitroaniline and a pyridine ring, provide a versatile platform for medicinal chemists to design molecules that can effectively target the ATP-binding site of various kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] This document provides an overview of the application of this scaffold in the development of inhibitors for several important kinase targets, along with summarized activity data and detailed experimental protocols.

Kinase Targets and Inhibitor Activity

Derivatives of the this compound scaffold have been successfully utilized to develop inhibitors for several kinase families, including Apoptosis signal-regulating kinase 1 (ASK1), c-Src, and DNA-Dependent Protein Kinase (DNA-PK).

Quantitative Data Summary

The following tables summarize the inhibitory activities of various compounds derived from or related to the this compound scaffold against their respective kinase targets.

Table 1: Pyridin-2-yl Urea Derivatives as ASK1 Inhibitors [1]

CompoundStructureIC50 (nM)
Compound 2 Indoline ring with methoxy group1.55 ± 0.27
Compound 4 Indoline ring with methoxy group45.27 ± 4.82
Compound 6 Phenyl ring with methoxy group2.92 ± 0.28
Selonsertib (Clinical Inhibitor)Comparable to Cmpd 2

Table 2: Pyridin-2(1H)-one Derivatives as c-Src Kinase Inhibitors [3]

CompoundStructureIC50 (µM)
Compound 36 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one12.5
Other Analogs (Series of 18 compounds)< 25 (for 8 compounds)

Table 3: 6-Anilino Imidazo[4,5-c]pyridin-2-one Derivatives as DNA-PK Inhibitors [4][5]

CompoundAniline SubstituentIC50 (µM)Selectivity vs PI3KαSelectivity vs mTOR
Compound 6 Unsubstituted4~3-fold>23-fold
Compound 9 2-MethylPotency Increased--
Compound 15 2-ChloroPotency Increased--
Compound 18 2-NitroNot Tolerated--

Signaling Pathways and Experimental Workflows

Signaling Pathways

The kinases targeted by inhibitors derived from the this compound scaffold are involved in critical cellular signaling cascades. Understanding these pathways is essential for elucidating the mechanism of action of the inhibitors.

ASK1_Signaling_Pathway cluster_stress Cellular Stress (ROS, ER Stress, etc.) cluster_mapk MAPK Cascade cluster_cellular_response Cellular Response Stress Stress ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK_p38 JNK/p38 MKK4_7->JNK_p38 Phosphorylates Apoptosis Apoptosis JNK_p38->Apoptosis Inflammation Inflammation JNK_p38->Inflammation Inhibitor Pyridin-2-yl Urea Inhibitor Inhibitor->ASK1 Inhibits

Caption: ASK1 Signaling Pathway and Point of Inhibition.

Src_Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_src Src Kinase Activation cluster_downstream Downstream Signaling cluster_cellular_outcomes Cellular Outcomes RTKs RTKs (e.g., EGFR) Src c-Src RTKs->Src Activate Integrins Integrins Integrins->Src Activate FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Migration Migration FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Inhibitor Pyridin-2(1H)-one Inhibitor Inhibitor->Src Inhibits

Caption: c-Src Signaling Pathways and Point of Inhibition.

Experimental Workflows

The development of kinase inhibitors involves a multi-step process from chemical synthesis to biological evaluation.

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization StartingMaterial Starting Material (e.g., this compound derivative) Reaction Chemical Reaction (e.g., Urea Formation) StartingMaterial->Reaction Purification Purification & Characterization (NMR, MS) Reaction->Purification KinaseAssay In Vitro Kinase Assay (IC50 Determination) Purification->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT Assay) KinaseAssay->CellAssay Selectivity Kinase Selectivity Profiling CellAssay->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR SAR->Reaction Iterative Design LeadCompound Lead Compound SAR->LeadCompound

Caption: General Workflow for Kinase Inhibitor Development.

Experimental Protocols

General Protocol for Synthesis of Pyridin-2-yl Urea Inhibitors[1]

This protocol provides a general route for the synthesis of pyridin-2-yl urea derivatives, which have shown potent inhibition of ASK1 kinase.

Materials:

  • Appropriately substituted 6-(heteroaryl)pyridin-2-amine (e.g., 6-(4-isopropyl-4H-1,2,4-triazol-3-yl) pyridin-2-amine)

  • Phenyl chloroformate

  • Aromatic or non-aromatic amine (e.g., indoline derivatives)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Dissolve 1.0 equivalent of the starting pyridin-2-amine in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add 1.0 equivalent of phenyl chloroformate to the solution at room temperature.

  • Stir the reaction mixture overnight.

  • Add 1.1 equivalents of the desired aromatic or non-aromatic amine, followed by the addition of 1.2 equivalents of DIPEA.

  • Continue stirring the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyridin-2-yl urea.

  • Characterize the final compound using NMR (¹H and ¹³C) and Mass Spectrometry.[1]

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., ASK1, c-Src, DNA-PK)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (inhibitor) dissolved in DMSO

  • Kinase assay buffer (composition varies depending on the kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer.

  • In a 384-well plate, add the kinase, the specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based signal.

  • Run control reactions including "no inhibitor" (100% activity) and "no kinase" (background) controls.

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of the synthesized inhibitors on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution). Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The derivatization of this core structure has led to the discovery of potent inhibitors against various kinases involved in cancer and other diseases. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis, evaluation, and optimization of new therapeutic agents based on this versatile chemical framework.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-6-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "2-Nitro-6-(pyridin-2-yl)aniline". Due to the limited availability of a standardized protocol for this specific compound, this guide focuses on two plausible and widely applicable synthetic strategies: the Buchwald-Hartwig amination and the Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most likely synthetic routes to prepare this compound?

A1: Based on the structure of the target molecule, the most probable synthetic approaches involve the formation of a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond through cross-coupling reactions. The two primary recommended strategies are:

  • Buchwald-Hartwig Amination: This involves the palladium-catalyzed coupling of an aryl halide (e.g., 2-bromo-6-nitroaniline or 1-bromo-2-nitro-6-halobenzene) with 2-aminopyridine.

  • Suzuki Coupling: This reaction entails the palladium-catalyzed coupling of a pyridyl boronic acid or ester (e.g., 2-pyridylboronic acid) with a substituted nitroaniline (e.g., 2-bromo-6-nitroaniline).

Q2: I am not seeing any product formation. What are the initial checks I should perform?

A2: For any cross-coupling reaction, the absence of product can often be attributed to a few common factors:

  • Catalyst Inactivity: Ensure your palladium catalyst and phosphine ligand are not degraded. Use fresh reagents or a pre-catalyst.

  • Atmosphere Control: These reactions are typically sensitive to oxygen.[1] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Reagent Quality: Verify the purity and integrity of your starting materials, particularly the boronic acid/ester in Suzuki coupling, which can degrade upon storage.

  • Base Selection: The choice and quality of the base are critical. Ensure the base is anhydrous and has been stored correctly.

Q3: What are common side products in these types of cross-coupling reactions?

A3: Common side products can include:

  • Hydrodehalogenation: The replacement of the halide on your starting material with a hydrogen atom.

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., formation of biphenyl or bipyridyl species).

  • Protodeboronation: In Suzuki coupling, the boronic acid can react with residual water or protic solvents to be replaced by a hydrogen atom.[2]

  • Side reactions involving the nitro group: Under certain conditions, the nitro group can be reduced.

Troubleshooting Guides

Buchwald-Hartwig Amination Route

This guide addresses common issues when coupling a nitro-substituted aryl halide with 2-aminopyridine.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Incorrect Ligand Choice Screen different phosphine ligands (e.g., XPhos, SPhos, DavePhos).The electronic and steric properties of the ligand are crucial for catalyst activity and stability.[3][4]
Sub-optimal Base Try alternative bases such as NaOtBu, K3PO4, or Cs2CO3.The strength and solubility of the base can significantly impact the reaction rate and yield.[3][5]
Low Reaction Temperature Increase the reaction temperature in increments of 10 °C.Some cross-coupling reactions require higher temperatures to proceed efficiently.
Solvent Effects Test different anhydrous, degassed solvents like toluene, dioxane, or THF.The solvent can influence the solubility of reagents and the stability of the catalytic species.[6]

Issue 2: Significant Byproduct Formation (e.g., Hydrodehalogenation)

Potential Cause Troubleshooting Step Rationale
Presence of Water Ensure all reagents and solvents are strictly anhydrous.Water can lead to catalyst decomposition and promote side reactions.
Inappropriate Ligand Use a more electron-rich and sterically hindered ligand.This can favor the desired reductive elimination over competing side reactions.
Base Strength Use a weaker base if hydrodehalogenation is a major issue.Strong bases can sometimes promote undesired elimination pathways.
Suzuki Coupling Route

This guide focuses on troubleshooting the coupling of a pyridylboronic acid with a nitro-substituted aryl halide.

Issue 1: Low Yield and Protodeboronation of Pyridylboronic Acid

Potential Cause Troubleshooting Step Rationale
Decomposition of Boronic Acid Use freshly prepared or purchased pyridylboronic acid. Consider using a more stable boronate ester (e.g., pinacol ester).Boronic acids, especially heteroaromatic ones, can be unstable and prone to decomposition.[2]
Presence of Protic Impurities Use anhydrous solvents and reagents.Protic sources can lead to the cleavage of the C-B bond.[2]
Inadequate Base Use a milder base like K3PO4 or Cs2CO3.Strong bases can sometimes accelerate protodeboronation.

Issue 2: Catalyst Inhibition by the Pyridine Nitrogen

Potential Cause Troubleshooting Step Rationale
Lewis Basic Nitrogen Coordination Increase the catalyst and/or ligand loading.The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[7][8]
Ligand Choice Use ligands that are less sensitive to coordination by nitrogen-containing substrates.Some ligands are designed to perform better with challenging heteroaromatic substrates.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the synthesis of this compound based on the discussed reaction types. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Buchwald-Hartwig Amination

Reaction: 2-Bromo-6-nitroaniline + 2-Aminopyridine → this compound

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-6-nitroaniline (1.0 mmol), 2-aminopyridine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and XPhos (0.08 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling

Reaction: 2-Bromo-6-nitroaniline + 2-Pyridylboronic Acid → this compound

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-6-nitroaniline (1.0 mmol), 2-pyridylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and Pd(PPh3)4 (0.05 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add a 4:1 mixture of degassed dioxane and water (5 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and add water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Cross-Coupling Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare & Weigh Reagents add_solids Add Solids to Flask prep_reagents->add_solids dry_glassware Oven-Dry Glassware dry_glassware->add_solids degas_solvents Degas Solvents add_solvents Add Solvents degas_solvents->add_solvents inert_atm Establish Inert Atmosphere add_solids->inert_atm inert_atm->add_solvents heat_stir Heat & Stir add_solvents->heat_stir quench Quench Reaction heat_stir->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Logic for Low Yield

troubleshooting_logic start Low or No Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Starting Materials Intact? start->check_reagents catalyst_no Use Fresh Catalyst/Ligand Consider Pre-catalyst check_catalyst->catalyst_no No conditions_no Screen Temperature, Solvent, and Base check_conditions->conditions_no No reagents_no Check Purity of Starting Materials (e.g., Protodeboronation) check_reagents->reagents_no No

References

Technical Support Center: Purification of 2-Nitro-6-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the purification of 2-Nitro-6-(pyridin-2-yl)aniline. The protocols and suggestions are based on established methods for analogous compounds and are intended to serve as a starting point for developing a specific purification procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The two most common and effective purification techniques for compounds similar to this compound are column chromatography and recrystallization. Column chromatography is useful for separating the target compound from impurities with different polarities.[1] Recrystallization is an effective method for purifying solid compounds to a high degree of purity, assuming a suitable solvent can be found.[2]

Q2: How should I select a solvent system for column chromatography?

A2: The selection of a solvent system, or eluent, is critical for a successful separation by column chromatography. This is typically done using Thin Layer Chromatography (TLC) beforehand. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for the target compound, with good separation from any impurities. A common starting point for nitroaniline compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Q3: What are some potential solvents for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For polar compounds containing nitro and pyridine groups, suitable solvents could include alcohols (such as ethanol or isopropanol), ethyl acetate, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.[3][4] It is recommended to test the solubility of your crude product in a range of solvents to find the optimal one.[3]

Q4: What are the likely impurities I might encounter?

A4: Potential impurities will depend on the synthetic route used to prepare this compound. Common impurities in the synthesis of related aminopyridine and nitroaniline compounds can include starting materials, regioisomers (if the nitration or amination step is not perfectly selective), and by-products from side reactions. For instance, in syntheses involving nitration of an aniline derivative, multiple nitrated isomers can be formed.[5]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected solvent system (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[1]

  • Column Packing: Secure the column vertically and add a small plug of cotton or glass wool to the bottom.[6] Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[6][7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent.[8] Alternatively, for compounds with poor solubility, a dry loading method can be used where the crude product is adsorbed onto a small amount of silica gel.[8]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper equilibration between the stationary and mobile phases.[8]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization Purification

This protocol outlines a general procedure for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a suitable temperature.

Data Presentation

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Impurity 1Rf of Impurity 2Observations
9:10.150.250.80Poor separation between product and impurity 1.
7:30.350.550.95Good separation. Suitable for column chromatography.
1:10.600.75>0.95Compound moves too fast, less effective separation.

Table 2: Example Data for Recrystallization Solvent Screening

SolventSolubility at Room Temp.Solubility at Boiling Temp.Crystal Formation on CoolingRecommendation
WaterInsolubleSparingly Soluble-Not suitable.
EthanolSparingly SolubleSolubleGoodPromising candidate.
AcetoneSolubleSolublePoorNot suitable.
Ethyl AcetateSparingly SolubleSolubleGoodPromising candidate.
HexaneInsolubleInsoluble-Not suitable.

Troubleshooting Guide

Q: My compound is streaking on the TLC plate and the column. What can I do?

A: Streaking can be caused by the compound being too polar for the silica gel or due to its acidic or basic nature. Since this compound has a basic pyridine group, it might interact strongly with the slightly acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve the peak shape and reduce streaking.

Q: The separation between my compound and an impurity is poor, even after trying multiple solvent systems. What are my options?

A: If co-elution is an issue, you might need to try a different stationary phase. Alumina can be a good alternative to silica gel and is available in acidic, neutral, and basic forms.[10] The choice of the grade of alumina can significantly affect the separation of compounds with acidic or basic functionalities.

Q: My compound is not crystallizing from the solution, or it is oiling out. How can I induce crystallization?

A: "Oiling out" occurs when the compound comes out of solution above its melting point. To prevent this, you can try using a larger volume of solvent or a solvent with a lower boiling point. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound if available.

Q: My compound appears to be decomposing on the silica gel column. How can I confirm this and what should I do?

A: To check for decomposition on silica, you can perform a 2D TLC. Spot the compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[10] If decomposition is an issue, you can deactivate the silica gel by adding a small percentage of water or triethylamine, or switch to a less acidic stationary phase like alumina.[10]

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Purity_Check Purity & Characterization (NMR, MS) Recrystallization->Purity_Check TLC_Analysis->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Troubleshooting_Column_Chromatography cluster_problem Problem cluster_solutions Potential Solutions cluster_analysis_trouble Analysis Start Poor Separation in Column Change_Solvent Optimize Solvent System (TLC) Start->Change_Solvent Add_Modifier Add Modifier (e.g., Triethylamine) Start->Add_Modifier Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Start->Change_Stationary_Phase Check_Loading Review Sample Loading Technique Start->Check_Loading TLC_Analysis Analyze results on TLC Change_Solvent->TLC_Analysis Test new ratios Add_Modifier->TLC_Analysis Test with modifier

References

Common side reactions in the synthesis of "2-Nitro-6-(pyridin-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-6-(pyridin-2-yl)aniline. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield of the desired product and a significant amount of a byproduct with a mass corresponding to a biaryl of my boronic acid. What is happening and how can I fix it?

A1: You are likely observing significant homocoupling of your boronic acid reagent. This is a common side reaction in Suzuki-Miyaura couplings, especially when molecular oxygen is present in the reaction mixture.[1] The mechanism can involve the oxidation of the Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two molecules of the boronic acid.

Troubleshooting Steps:

  • Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire reaction.

  • Catalyst Pre-activation: Pre-heating the palladium catalyst, base, and solvent before adding the boronic acid can sometimes mitigate homocoupling.[2]

  • Choice of Base and Solvent: The selection of base and solvent can influence the extent of homocoupling. It is recommended to screen different conditions. For instance, in the coupling of 2-bromopyridine with phenylboronic acid, a DMF/H₂O solvent system with K₂CO₃ as the base has been used.[3]

Q2: I am observing a significant amount of 2-nitroaniline in my reaction mixture instead of the desired this compound. What is the likely cause?

A2: This side product suggests that dehalogenation of your aryl halide starting material (e.g., 2-bromo-6-nitroaniline) is occurring. In this process, the halogen atom is replaced by a hydrogen atom. The mechanism can involve the oxidative addition of the aryl halide to the palladium catalyst, followed by a reaction that introduces a hydride ligand, leading to reductive elimination of the dehalogenated product.

Troubleshooting Steps:

  • Purity of Reagents: Ensure all your reagents and solvents are pure and anhydrous. Protic impurities can sometimes be a source of hydride.

  • Ligand Selection: The choice of phosphine ligand can significantly impact the rate of dehalogenation. Experimenting with different ligands, such as those with varying steric bulk and electronic properties, may be necessary. For Suzuki-Miyaura couplings involving Z-alkenyl halides, Pd(P(o-Tol)₃)₂ was found to be an optimal ligand for minimizing side reactions.[4]

  • Base Selection: The nature and strength of the base can also play a role. Weaker bases may sometimes reduce the incidence of dehalogenation.

Q3: The Suzuki-Miyaura coupling with my 2-pyridyl boronic acid derivative is sluggish and gives low yields. Are there inherent issues with this type of substrate?

A3: Yes, 2-pyridyl boronic acids are known to be challenging substrates in Suzuki-Miyaura couplings. They are often unstable and can have poor reactivity. This is sometimes referred to as the "2-Pyridyl Problem".[5]

Troubleshooting Steps:

  • Use of Boronate Esters: Consider using more stable derivatives of the boronic acid, such as pinacol esters or MIDA boronates.

  • Alternative Coupling Partners: If the 2-pyridyl boronic acid proves too problematic, an alternative strategy is to use a 2-halopyridine as the electrophile and a boronic acid derivative of 2-nitroaniline.

  • Ligand and Catalyst System: The choice of ligand and palladium precursor is crucial. Catalyst systems that are effective for other Suzuki-Miyaura couplings may not be optimal for 2-pyridyl substrates. A catalyst based on Pd₂(dba)₃ and a suitable phosphine ligand has been shown to be effective for the coupling of lithium triisopropyl 2-pyridylboronates.[5]

Frequently Asked Questions (FAQs)

Q4: What are the most common side reactions I should expect when synthesizing this compound via a Suzuki-Miyaura coupling?

A4: The most prevalent side reactions are:

  • Homocoupling of the boronic acid reagent, leading to the formation of a symmetrical biaryl.[1]

  • Dehalogenation of the aryl halide, resulting in the formation of the corresponding arene without the halogen.

  • Protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.

Q5: I am considering using a Buchwald-Hartwig amination as an alternative synthetic route. What are the potential side reactions for this method?

A5: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6] However, potential side reactions include:

  • Hydrodehalogenation of the aryl halide, similar to dehalogenation in Suzuki-Miyaura coupling.

  • β-Hydride elimination from the palladium amide intermediate, which can lead to the formation of an imine and the hydrodehalogenated arene.[6]

  • Catalyst inhibition: The presence of certain functional groups, like nitro groups, can sometimes be challenging and may require careful optimization of the catalyst system and reaction conditions. Esters and nitro groups can be incompatible with strong bases like KOtBu.[7]

Q6: Are there any specific recommendations for purifying the final product, this compound?

A6: Purification will largely depend on the nature and quantity of the impurities. Standard techniques such as column chromatography on silica gel are typically effective for separating the desired product from common side products like homocoupled species and dehalogenated starting materials. Recrystallization can also be a viable method for obtaining highly pure material, provided a suitable solvent system can be identified.

Quantitative Data Summary

The following table summarizes typical yields and side product formation observed in Suzuki-Miyaura reactions involving substrates similar to those used in the synthesis of this compound. Please note that these are illustrative examples, and actual results will depend on the specific reaction conditions.

Coupling PartnersCatalyst System (mol%)BaseSolventDesired Product Yield (%)Major Side Products and Yields (%)Reference
2-Bromopyridine + Phenylboronic acidPd(OAc)₂ (1), Benzimidazolium salt ligand (2)K₂CO₃DMF/H₂O (1:1)70.0Biphenyl (from homocoupling), Pyridine (from dehalogenation)[3]
3,5-(bis-trifluoromethyl)bromobenzene + Lithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5), Ligand 1 (4.5)KFDioxane82Not specified[5]
5-Bromo-2-methylpyridin-3-amine + Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to goodElectron-donating/withdrawing groups on boronic acid had no significant effect on yield[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyridine:

  • To a reaction vessel, add the halopyridine (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., DMF/H₂O 1:1, 6 mL).

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the ligand (e.g., a benzimidazolium salt, 0.02 mmol) in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring for the required time (e.g., 10 minutes to several hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a general guideline, and the specific amounts, reagents, temperature, and reaction time should be optimized for the synthesis of this compound.

Visualizations

Logical Relationship of Side Reactions in Suzuki-Miyaura Coupling

Suzuki_Side_Reactions cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Common Side Reactions Start Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Start->OxAdd Transmetal Transmetalation (Ar'-B(OR)2) OxAdd->Transmetal Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation Hydride Source RedElim Reductive Elimination Transmetal->RedElim Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling Second Transmetalation RedElim->Start Product Ar-Ar' (Desired Product) RedElim->Product

Caption: Key steps in the Suzuki-Miyaura reaction and competing side pathways.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_byproducts Byproduct Identification cluster_solutions Potential Solutions Start Low Yield of This compound Analysis Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analysis Identify_Byproducts Identify Major Byproducts Analysis->Identify_Byproducts Homocoupling Homocoupling Product (e.g., Biphenyl derivative) Identify_Byproducts->Homocoupling Dehalogenation Dehalogenated Starting Material (e.g., 2-Nitroaniline) Identify_Byproducts->Dehalogenation Unreacted_SM Unreacted Starting Materials Identify_Byproducts->Unreacted_SM Sol_Homocoupling Improve Degassing Optimize Base/Solvent Inert Atmosphere Homocoupling->Sol_Homocoupling Sol_Dehalogenation Purify Reagents/Solvents Screen Ligands Adjust Base Dehalogenation->Sol_Dehalogenation Sol_Unreacted Increase Temperature Change Catalyst/Ligand Increase Reaction Time Unreacted_SM->Sol_Unreacted

Caption: A decision-making workflow for troubleshooting low product yields.

References

"2-Nitro-6-(pyridin-2-yl)aniline" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the known stability of structurally similar compounds, primarily 2-nitroaniline. Specific stability testing for 2-Nitro-6-(pyridin-2-yl)aniline is highly recommended to determine its precise degradation profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the chemistry of 2-nitroanilines, the primary stability concerns for this compound are expected to be sensitivity to light (photodegradation), thermal decomposition at elevated temperatures, and incompatibility with strong acids and oxidizing agents.[1][2][3] The presence of the electron-withdrawing nitro group and the aromatic pyridine ring can influence the molecule's susceptibility to degradation.

Q2: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[3] It is advisable to keep the container tightly sealed to protect it from moisture and air.[3] Storage below +30°C is a general recommendation for similar compounds.[2]

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound have not been documented in the available literature, potential degradation pathways can be inferred:

  • Photodegradation: Exposure to UV radiation could lead to the reduction of the nitro group to a nitroso or hydroxylamino group, or further to an amino group. Ring hydroxylation is also a possibility. Intermediates such as p-aminophenol, p-benzoquinone, and hydroquinone have been identified during the photocatalytic degradation of 4-nitroaniline.[4]

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the elimination of the nitro group as gaseous products like NO2.[5]

  • Acidic Conditions: In the presence of strong acids, hydrolysis is a potential concern, although nitroanilines are generally considered stable against hydrolysis under neutral environmental conditions.[6][7]

Q4: How does the pyridine substituent affect the stability of the molecule?

The pyridine ring, being an electron-withdrawing group, can influence the electron density of the aniline ring system. This can affect the molecule's susceptibility to oxidation and other degradation reactions. The nitrogen atom in the pyridine ring also introduces an additional site for potential interactions with acids or metal ions, which could influence stability.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Change in color of the solid compound (e.g., darkening). Photodegradation due to exposure to light.Store the compound in an amber vial or a light-blocking container in a dark place. Minimize exposure to light during handling.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products or synthesis impurities.1. Confirm the identity of the main peak using a reference standard. 2. Attempt to identify the impurity peaks by mass spectrometry. 3. Review handling and storage procedures to minimize degradation. 4. Consider re-purification of the compound if impurities are significant.
Inconsistent experimental results. Degradation of the compound in solution.1. Prepare solutions fresh before use. 2. Protect solutions from light. 3. Investigate the stability of the compound in the specific solvent system being used.
Poor solubility or presence of particulates. Potential degradation leading to less soluble products.1. Verify the expected solubility of the compound. 2. Filter the solution before use. 3. Analyze the particulates to determine if they are degradation products.

Stability Data for Structurally Similar Compounds (2-Nitroaniline)

Parameter Condition Observation Reference
Thermal Stability TGA AnalysisMajor weight loss occurs between 110 °C and 199 °C.[5]
Thermal Decomposition ---Decomposes at temperatures above 270 °C.[8]
Photostability Prolonged exposure to lightMay be sensitive to light.[1]
Hydrolytic Stability Environmental ConditionsNot expected to undergo hydrolysis.[6][7]
Biodegradation River WaterPoor degradation observed.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 100°C) for 24 hours, then dissolve for analysis.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (stored under normal conditions), by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water).

    • Use a photodiode array (PDA) detector to monitor for peak purity and changes in the UV spectrum.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control sample.

    • Propose structures for the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

Visualizations

Hypothesized Degradation Pathway This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate Reduction (Light/Heat) Ring Hydroxylation Product Ring Hydroxylation Product This compound->Ring Hydroxylation Product Oxidation (e.g., H2O2) Hydroxylamino Intermediate Hydroxylamino Intermediate Nitroso Intermediate->Hydroxylamino Intermediate Further Reduction Amino Product Amino Product Hydroxylamino Intermediate->Amino Product Final Reduction

Caption: Hypothesized degradation pathway for this compound.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Thermal Thermal Prepare Stock Solution->Thermal Photolytic Photolytic Prepare Stock Solution->Photolytic HPLC-PDA HPLC-PDA Acid Hydrolysis->HPLC-PDA Base Hydrolysis->HPLC-PDA Oxidation->HPLC-PDA Thermal->HPLC-PDA Photolytic->HPLC-PDA LC-MS LC-MS HPLC-PDA->LC-MS Calculate % Degradation Calculate % Degradation LC-MS->Calculate % Degradation Identify Degradants Identify Degradants Calculate % Degradation->Identify Degradants Assess Stability Assess Stability Identify Degradants->Assess Stability

Caption: General workflow for conducting a forced degradation study.

Troubleshooting Logic Unexpected Results Unexpected Results Check Storage Conditions Check Storage Conditions Unexpected Results->Check Storage Conditions Check Solution Age Check Solution Age Check Storage Conditions->Check Solution Age OK Problem Identified Problem Identified Check Storage Conditions->Problem Identified Incorrect Run Control Sample Run Control Sample Check Solution Age->Run Control Sample Fresh Check Solution Age->Problem Identified Old Analyze by LC-MS Analyze by LC-MS Run Control Sample->Analyze by LC-MS Control is clean Run Control Sample->Problem Identified Control is degraded Analyze by LC-MS->Problem Identified Degradants Identified Problem Not Identified Problem Not Identified Analyze by LC-MS->Problem Not Identified No Degradants

Caption: A troubleshooting decision tree for unexpected experimental results.

References

Optimizing reaction conditions for "2-Nitro-6-(pyridin-2-yl)aniline" functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the functionalization of "2-Nitro-6-(pyridin-2-yl)aniline". The guidance provided is based on established principles in C-H functionalization of aniline and pyridine derivatives and should serve as a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the functionalization of this compound?

A1: The most common strategies involve transition-metal-catalyzed C-H activation. The pyridine and aniline moieties can act as directing groups to guide the functionalization to specific positions. Palladium, rhodium, and copper-based catalytic systems are frequently employed for C-H arylation, alkenylation, and amination reactions on similar substrates.[1][2][3][4] The nitro group, being strongly electron-withdrawing, will also influence the regioselectivity of the reaction.

Q2: How does the nitro group affect the functionalization of this compound?

A2: The nitro group is a strong electron-withdrawing group, which deactivates the aniline ring towards electrophilic substitution. However, in the context of C-H activation, it can influence the acidity of C-H bonds and the stability of reaction intermediates.[5] It may also direct functionalization to specific positions due to its electronic effects. In some cases, the nitro group itself can be a site for transformation or can be used to promote specific types of cycloaddition reactions.[5]

Q3: What is the role of the pyridin-2-yl group in the functionalization of this molecule?

A3: The pyridin-2-yl group can act as a directing group in C-H functionalization reactions.[4] The nitrogen atom of the pyridine ring can coordinate to the metal catalyst, bringing it in close proximity to specific C-H bonds on the aniline ring, thereby facilitating their activation and subsequent functionalization. This directing effect is crucial for achieving high regioselectivity.

Q4: Can the aniline nitrogen be functionalized directly?

A4: Direct N-functionalization of the aniline is possible. However, in the context of C-H functionalization of the aromatic ring, the aniline's amino group is often protected or used as a directing group to prevent undesired N-arylation or other side reactions.[3] The choice between N-functionalization and C-H functionalization depends on the desired product and the reaction conditions employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor choice of solvent. 4. Deactivating effect of the nitro group is too strong under the current conditions.1. Use a fresh batch of catalyst and ensure anhydrous and anaerobic conditions if required. Consider using a pre-catalyst that is activated in situ. 2. Incrementally increase the reaction temperature and monitor the reaction progress over a longer period. 3. Screen different solvents with varying polarities (e.g., toluene, DMF, 1,4-dioxane). 4. Employ a more active catalyst system or a ligand that can enhance catalyst activity.[6][7]
Poor Regioselectivity 1. The directing group effect is not strong enough. 2. Multiple C-H bonds are activated under the reaction conditions. 3. Steric hindrance is preventing functionalization at the desired position.1. Modify the directing group if possible, or add a ligand that enhances the coordination to the directing group.[8] 2. Adjust the reaction temperature and catalyst/ligand system to favor the activation of a specific C-H bond. 3. Use a less sterically hindered coupling partner or a catalyst with a smaller ligand.
Formation of Byproducts 1. Homocoupling of the coupling partner. 2. N-functionalization of the aniline. 3. Reduction of the nitro group.1. Adjust the stoichiometry of the reactants. A slow addition of the coupling partner might be beneficial. 2. Protect the aniline nitrogen with a suitable protecting group that can be removed later. 3. Use a milder oxidant or conduct the reaction under an inert atmosphere. If reduction is unavoidable, consider performing it as a separate step.
Difficulty in Product Isolation 1. Complex reaction mixture. 2. Product is highly polar.1. Optimize the reaction to minimize byproducts. Utilize column chromatography with a carefully selected solvent system for purification. 2. Use a different workup procedure, such as extraction with a more polar solvent or precipitation.

Experimental Protocols

The following are generalized experimental protocols for common functionalization reactions based on literature for similar compounds. Note: These are starting points and require optimization for the specific substrate "this compound".

Protocol 1: Palladium-Catalyzed C-H Arylation

This protocol is adapted from methodologies for the ortho-arylation of anilines.[3]

Reaction Scheme:

G reactant1 This compound product Arylated Product reactant1->product + reactant2 Aryl-Halide reactant2->product catalyst Pd(OAc)2, Ligand catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Toluene) solvent->product

A conceptual workflow for Pd-catalyzed C-H arylation.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand or a specialized bipyridine ligand)[1][3]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2-2.0 eq.), Pd(OAc)₂ (2-10 mol%), the ligand (4-20 mol%), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization Parameters:

ParameterRange to Explore
Catalyst Loading 2 - 10 mol%
Ligand Various phosphine or nitrogen-based ligands
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, 1,4-Dioxane, DMF, DMAc
Temperature 80 - 140 °C
Reaction Time 12 - 48 h
Protocol 2: Rhodium-Catalyzed C-H Alkenylation

This protocol is based on general procedures for rhodium-catalyzed C-H activation and olefination.[2][9]

Reaction Scheme:

G reactant1 This compound product Alkenylated Product reactant1->product + reactant2 Alkene reactant2->product catalyst [RhCp*Cl2]2, AgSbF6 catalyst->product oxidant Oxidant (e.g., Cu(OAc)2) oxidant->product solvent Solvent (e.g., DCE) solvent->product

A conceptual workflow for Rh-catalyzed C-H alkenylation.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate, styrene)

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • Oxidant (e.g., Cu(OAc)₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), t-AmylOH)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq.), [RhCp*Cl₂]₂ (2-5 mol%), and AgSbF₆ (8-20 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the alkene (1.5-3.0 eq.) and the oxidant (1.0-2.0 eq.).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, filter through a pad of Celite, and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Optimization Parameters:

ParameterRange to Explore
Catalyst Loading 2 - 5 mol%
Silver Salt AgSbF₆, AgOAc, Ag₂CO₃
Oxidant Cu(OAc)₂, Ag₂O
Solvent DCE, t-AmylOH, MeCN
Temperature 80 - 120 °C
Reaction Time 12 - 36 h

Visualizations

The following diagrams illustrate the logical relationships in the functionalization process.

G cluster_0 Reaction Optimization Workflow A Define Target Functionalization (e.g., Arylation, Alkenylation) B Select Catalytic System (e.g., Pd, Rh, Cu) A->B C Initial Reaction Setup (Based on Protocol) B->C D Analyze Results (Yield, Selectivity) C->D E Troubleshoot Issues (Low Yield, Byproducts) D->E Problematic G Optimized Conditions D->G Successful F Systematic Parameter Optimization (Solvent, Temp, Ligand, Base) E->F F->C

A general workflow for optimizing reaction conditions.

G cluster_1 Key Influencing Factors in C-H Functionalization Substrate This compound Product Desired Functionalized Product Substrate->Product Catalyst Transition Metal (Pd, Rh, Cu) Catalyst->Product Ligand Ligand Ligand->Catalyst Solvent Solvent Solvent->Product Base Base / Additive Base->Product Temperature Temperature Temperature->Product

References

Technical Support Center: Overcoming Solubility Challenges with 2-Nitro-6-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of "2-Nitro-6-(pyridin-2-yl)aniline" in common organic solvents.

Troubleshooting Guide

Issue: "this compound" is poorly soluble in my chosen organic solvent, leading to incomplete reactions or inaccurate analytical results.

Root Cause Analysis: The poor solubility of "this compound" can be attributed to its molecular structure, which includes a polar nitro group and a basic pyridine ring, as well as a secondary amine linkage. These functional groups can lead to strong intermolecular interactions, such as hydrogen bonding and crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.

Solutions Workflow:

cluster_0 Initial Observation cluster_1 Strategy Selection cluster_2 Experimental Execution cluster_3 Outcome A Poor solubility of This compound B Select an appropriate solubilization strategy A->B C Solvent Screening B->C Simple Approach D Co-Solvent System B->D Moderate Approach E pH Adjustment B->E For acidic/basic media F Temperature Increase B->F Quick Check G Solubility Achieved C->G D->G E->G F->G

Caption: A workflow diagram illustrating the troubleshooting steps for poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of "this compound"?

A1: While specific quantitative data is limited in publicly available literature, compounds with similar structures (nitroanilines and pyridyl anilines) exhibit poor solubility in non-polar organic solvents and limited solubility in many polar aprotic solvents. Solubility tends to be better in polar protic solvents and strong acids due to potential protonation.[1]

Q2: Which organic solvents are recommended for initial solubility screening?

A2: Based on the chemical structure, a range of solvents with varying polarities should be screened. A suggested starting panel is presented in the table below.

Table 1: Suggested Organic Solvents for Initial Solubility Screening

Solvent ClassExamplesExpected Solubility
Polar Aprotic Dimethylformamide (DMF)Moderate to Good
Dimethyl sulfoxide (DMSO)Good
Acetonitrile (ACN)Low to Moderate
Polar Protic Methanol (MeOH)Low to Moderate
Ethanol (EtOH)Low to Moderate
Chlorinated Dichloromethane (DCM)Low
ChloroformLow
Ethers Tetrahydrofuran (THF)Low
1,4-DioxaneLow to Moderate
Aromatic TolueneVery Low

Q3: How can I improve the solubility of "this compound" in a specific solvent?

A3: Several techniques can be employed to enhance solubility:

  • Co-solvency: Using a mixture of solvents can often improve solubility compared to a single solvent.[2] For example, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can significantly increase solubility.

  • pH Adjustment: The pyridine moiety is basic and can be protonated in acidic conditions to form a more soluble salt.[1][3] Adding a small amount of an acid (e.g., HCl, trifluoroacetic acid) can improve solubility in protic solvents.

  • Temperature: Gently heating the solvent can increase the solubility of many compounds. However, the thermal stability of "this compound" should be considered to avoid degradation.

  • Use of Surfactants: In aqueous or mixed aqueous/organic systems, surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[4][5]

Q4: Are there any safety concerns when heating solvents to improve solubility?

A4: Yes, always use caution when heating organic solvents. Ensure proper ventilation (fume hood) and use appropriate heating equipment (e.g., a heating mantle with a stirrer, not an open flame). Be aware of the boiling points of the solvents to avoid excessive evaporation or pressure buildup.

Experimental Protocols

Protocol 1: Solubility Determination by Visual Assessment

Objective: To qualitatively assess the solubility of "this compound" in various organic solvents.

Materials:

  • "this compound"

  • A selection of organic solvents (see Table 1)

  • Vials with caps

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of "this compound" to a clean, dry vial.

  • Add 1 mL of the selected organic solvent to the vial.

  • Cap the vial and vortex for 1-2 minutes at room temperature.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If solid remains, it is considered sparingly soluble or insoluble.

  • If the compound is insoluble at room temperature, gently warm the vial (e.g., in a 40-50°C water bath) and observe any changes in solubility.

Protocol 2: Improving Solubility using a Co-Solvent System

Objective: To enhance the solubility of "this compound" in a target solvent using a co-solvent.

Materials:

  • "this compound"

  • Target organic solvent (e.g., Dichloromethane)

  • Co-solvent (e.g., Dimethylformamide - DMF)

  • Vials with caps

  • Vortex mixer

  • Micropipettes

Procedure:

  • Prepare a stock solution of the target solvent with varying percentages of the co-solvent (e.g., 1%, 5%, 10% DMF in DCM).

  • Add a known amount of "this compound" to separate vials.

  • Add a fixed volume of each co-solvent mixture to the respective vials.

  • Cap the vials and vortex for 2-5 minutes.

  • Observe the solubility in each mixture to determine the optimal co-solvent concentration.

Protocol 3: Enhancing Solubility through pH Adjustment

Objective: To increase the solubility of "this compound" in a protic solvent by forming a salt.

Materials:

  • "this compound"

  • Protic solvent (e.g., Methanol)

  • Acidic solution (e.g., 1 M HCl in diethyl ether or a small drop of concentrated HCl)

  • Vials with caps

  • Vortex mixer

  • pH indicator paper (optional)

Procedure:

  • Attempt to dissolve a known amount of "this compound" in the protic solvent.

  • If solubility is poor, add the acidic solution dropwise while stirring or vortexing.

  • Observe for dissolution of the solid. The formation of the pyridinium salt should increase solubility.

  • (Optional) Check the apparent pH of the solution to ensure it is acidic.

Disclaimer: These are general guidelines. The optimal conditions for dissolving "this compound" may vary depending on the specific experimental requirements. It is always recommended to perform small-scale pilot experiments to determine the most effective solubilization strategy.

References

Technical Support Center: Purification of 2-Nitro-6-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude "2-Nitro-6-(pyridin-2-yl)aniline". It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] Consequently, the primary impurities are often related to this process and may include:

  • Unreacted Starting Materials: Residual amounts of the aniline or pyridine precursors used in the synthesis.

  • Isomeric Byproducts: Depending on the starting materials, substitution at an alternative position on one of the aromatic rings can lead to the formation of structural isomers. For example, in related syntheses, isomeric mixtures are a common challenge.[3]

  • Solvent Residue: Incomplete removal of high-boiling point reaction solvents (e.g., DMSO, DMF).

  • Degradation Products: Highly colored impurities may arise from decomposition or side reactions, especially if high temperatures were used.

Q2: What is the recommended primary purification method for this compound?

For achieving high purity, column chromatography is the most effective method. It is highly adaptable for separating the target compound from both more polar and less polar impurities. For larger quantities where a moderate level of purity is acceptable, recrystallization can be a more efficient alternative, provided a suitable solvent system is identified.

Q3: How do I choose a solvent for recrystallization?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For compounds similar to this compound, such as other substituted nitroanilines, common solvents to screen include:

  • Alcohols (Ethanol, Isopropanol)

  • Esters (Ethyl acetate)

  • Mixed solvent systems (e.g., Ethyl Acetate/Methanol, Ethyl Acetate/Hexane)[3]

A small-scale solvent screen is recommended to find the optimal conditions.

Q4: What are the best starting conditions for Thin-Layer Chromatography (TLC)?

For analyzing this compound, a good starting point for TLC is:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent. Start with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. Adjust the polarity by increasing the ethyl acetate concentration for better spot separation. The compound is expected to be quite polar, so you may need to move to Dichloromethane/Methanol for more polar systems.

Troubleshooting Guide

Problem: The crude product is a dark, intractable oil instead of a solid.

  • Possible Cause 1: Trapped reaction solvent (e.g., DMSO, DMF).

  • Solution: Attempt to precipitate the solid by adding the oil to a large volume of a non-solvent like cold water or hexane while stirring vigorously. If this is successful, collect the resulting solid by filtration. If not, proceed to the next step.

  • Possible Cause 2: High concentration of impurities depressing the melting point.

  • Solution: Dissolve the oil in a minimum amount of a suitable solvent (e.g., dichloromethane) and attempt to purify it directly via column chromatography. The silica gel will separate the impurities from the desired product.

Problem: After column chromatography, my fractions contain multiple spots on TLC.

  • Possible Cause 1: Poor separation due to an inappropriate solvent system.

  • Solution: The polarity of your elution solvent is likely too high, causing your compound and impurities to elute together. Re-run the column using a shallower solvent gradient or an isocratic system with lower polarity.

  • Possible Cause 2: Column overloading.

  • Solution: The amount of crude material applied to the column was too high for the column diameter. Use a wider column or reduce the amount of material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Problem: The yield after recrystallization is extremely low.

  • Possible Cause 1: Using too much solvent.

  • Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep a significant portion of your product dissolved even after cooling.

  • Possible Cause 2: The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution: Try a different solvent or a mixed-solvent system. Alternatively, after cooling the filtrate to room temperature, place it in an ice bath or a freezer to maximize crystal formation before filtration.

  • Possible Cause 3: Premature crystallization during hot filtration.

  • Solution: Warm your filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution. This prevents the solution from cooling and dropping crystals before they have passed through the filter.

Data Presentation

The following table provides a typical, illustrative comparison of purification outcomes for a crude sample of this compound. Actual results may vary based on the specific impurity profile.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Recovery YieldKey Advantages
Recrystallization85%95-98%60-80%Fast, scalable, good for removing minor impurities.
Column Chromatography85%>99%50-75%Highest purity achievable, excellent for complex mixtures.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel using your starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.

  • Loading: Carefully add the silica-adsorbed crude material to the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance of the surface.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently (using a steam bath or hot plate) while stirring and continue adding small portions of the solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness (crystal formation) is observed, the process can be expedited by placing the flask in an ice bath for 20-30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualized Workflows and Logic

PurificationWorkflow cluster_purification Purification Method crude Crude Product (this compound) assess Purity Assessment (TLC, HPLC, NMR) crude->assess decision Purity Acceptable? assess->decision recryst Recrystallization (High Quantity, Moderate Purity) decision->recryst  No (Simple Impurities) chrom Column Chromatography (High Purity, Complex Mixture) decision->chrom  No (Complex Impurities) final_product Pure Product decision->final_product  Yes recryst->final_product chrom->final_product confirm Purity Confirmation (TLC, HPLC, NMR, MP) final_product->confirm

Caption: General workflow for the purification of a crude chemical product.

TroubleshootingTree start Problem: Low Purity After Purification check_method Which method was used? start->check_method chrom Column Chromatography check_method->chrom Chromatography recryst Recrystallization check_method->recryst Recrystallization cause_chrom1 Cause: Poor Separation chrom->cause_chrom1 cause_chrom2 Cause: Column Overloading chrom->cause_chrom2 sol_chrom1 Solution: Use a shallower solvent gradient or a less polar mobile phase. cause_chrom1->sol_chrom1 sol_chrom2 Solution: Use a wider column or reduce the amount of material. cause_chrom2->sol_chrom2 cause_recryst1 Cause: Co-crystallization of an impurity recryst->cause_recryst1 cause_recryst2 Cause: Incomplete removal of mother liquor recryst->cause_recryst2 sol_recryst1 Solution: Try a different recrystallization solvent or switch to chromatography. cause_recryst1->sol_recryst1 sol_recryst2 Solution: Ensure crystals are washed with ice-cold solvent during filtration. cause_recryst2->sol_recryst2

Caption: Troubleshooting decision tree for low purity after a purification attempt.

References

Technical Support Center: Reaction Monitoring of 2-Nitro-6-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 2-Nitro-6-(pyridin-2-yl)aniline using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Thin-Layer Chromatography (TLC) Monitoring

Frequently Asked Questions (FAQs) for TLC

Q1: What is a suitable mobile phase for the TLC analysis of this compound and its precursors?

A1: A common starting point for separating aromatic nitro compounds is a non-polar solvent mixture with a polar modifier. Due to the polarity of the pyridine and aniline moieties, a higher proportion of a polar solvent will likely be required compared to simple nitroanlines. We recommend starting with a mixture of Hexane and Ethyl Acetate. A gradient of solvent systems can be tested to achieve optimal separation. For compounds that are particularly polar, adding a small amount of a more polar solvent like methanol or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic impurities) can improve spot shape and separation.[1][2]

Q2: How can I visualize the spots on the TLC plate?

A2: this compound contains chromophores (nitro group, pyridine ring) that should allow for visualization under UV light (254 nm). If the starting materials or product are not UV-active, or for better sensitivity, staining with a suitable reagent can be employed. Common stains for nitrogen-containing compounds include iodine vapor or a potassium permanganate solution.

Q3: What are the expected Rf values for the starting materials and the product?

A3: The Rf (retention factor) values are highly dependent on the specific mobile phase composition, the stationary phase (e.g., silica gel), and other experimental conditions. However, in a typical normal-phase TLC system (silica gel), the more polar compounds will have lower Rf values. Generally, the product, this compound, is expected to be more polar than a less functionalized precursor like 2-aminopyridine, but potentially less polar than a more polar starting material like a di-nitro substituted precursor. It is crucial to run standards of your starting materials alongside your reaction mixture to accurately identify the spots.

Troubleshooting Guide for TLC
Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots Sample is too concentrated (overloaded).Dilute the sample before spotting it on the TLC plate.
Inappropriate solvent system.Adjust the polarity of the mobile phase. For basic compounds like anilines and pyridines, adding a small amount of triethylamine (0.1-2.0%) to the mobile phase can help reduce tailing.[1]
Presence of impurities.Purify the sample further if possible.
Spots are not moving from the baseline (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are running at the solvent front (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate).
Poor separation of spots The solvent system is not optimal.Experiment with different solvent systems of varying polarities. Consider using a combination of three solvents to fine-tune the separation.
No spots are visible The sample concentration is too low.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1]
The compound is not UV-active.Use a staining method for visualization (e.g., iodine vapor, potassium permanganate).
The compound may have evaporated from the plate.This is less likely for this compound but can happen with more volatile substances.
Example Experimental Protocol for TLC Monitoring
  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare solutions of your starting materials and any expected intermediates for comparison.

  • Spotting: Using a capillary tube, spot the prepared samples on the starting line, ensuring the spots are small and do not touch each other.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., Hexane:Ethyl Acetate 7:3). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, further visualize with an appropriate stain.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Hypothetical TLC Data
Compound Hypothetical Rf (Hexane:Ethyl Acetate 7:3)
Starting Material 1 (e.g., 2-halopyridine)0.80
Starting Material 2 (e.g., 2-nitroaniline)0.65
This compound (Product) 0.45
Byproduct (e.g., more polar impurity)0.20

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

Frequently Asked Questions (FAQs) for LC-MS

Q1: What type of LC column is suitable for analyzing this compound?

A1: A reversed-phase C18 column is a good starting point for the analysis of moderately polar compounds like this compound. These columns separate compounds based on their hydrophobicity.

Q2: What is a recommended mobile phase for LC-MS analysis?

A2: A typical mobile phase for reversed-phase LC-MS consists of a mixture of water and an organic solvent like acetonitrile or methanol. To improve peak shape and ionization efficiency, a volatile additive is usually included. For positive ion mode, 0.1% formic acid in both the aqueous and organic phases is common.

Q3: What are the expected mass-to-charge ratios (m/z) for the product?

A3: The molecular weight of this compound (C11H9N3O2) is approximately 215.2 g/mol . In positive ion electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]+ at an m/z of approximately 216.2. Other adducts, such as with sodium [M+Na]+ (m/z ~238.2) or potassium [M+K]+ (m/z ~254.3), may also be observed.

Troubleshooting Guide for LC-MS
Problem Possible Cause(s) Solution(s)
No or Weak Signal Incorrect ionization mode (positive/negative).This compound has basic nitrogen atoms and is best detected in positive ion mode.
Inefficient ionization.Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with good ionization (e.g., contains a volatile acid like formic acid).
Contamination of the ion source.Clean the ion source according to the manufacturer's instructions.
Peak Tailing or Broadening Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base or acid can sometimes help. For basic analytes, a lower pH can improve peak shape.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.
Column aging or temperature fluctuations.Use a column oven for stable temperature control. Monitor column performance over time.
High Background Noise Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and additives.
Leaks in the system.Check all fittings for leaks.
Example Experimental Protocol for LC-MS Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Analysis: Monitor the total ion chromatogram (TIC) for the appearance of the product peak at its expected retention time and the disappearance of the starting material peaks. Extract the ion chromatogram for the expected m/z of the product ([M+H]+ ≈ 216.2) to confirm its presence.

Hypothetical LC-MS Data
Compound Hypothetical Retention Time (min) Expected [M+H]+ (m/z)
Starting Material 1 (e.g., 2-halopyridine)2.1Varies
Starting Material 2 (e.g., 2-nitroaniline)3.5139.1
This compound (Product) 4.8 216.2

Visualized Workflows

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision prep_sample Prepare Reaction Mixture Sample prep_plate Prepare & Spot TLC Plate prep_sample->prep_plate prep_standards Prepare Starting Material Standards prep_standards->prep_plate develop Develop Plate in Solvent Chamber prep_plate->develop visualize Visualize Spots (UV/Stain) develop->visualize calculate Calculate Rf Values visualize->calculate decision Reaction Complete? calculate->decision

Caption: A typical workflow for monitoring a chemical reaction using Thin-Layer Chromatography (TLC).

LCMS_Troubleshooting cluster_lc LC System Checks cluster_ms MS System Checks start LC-MS Problem (e.g., No Signal) check_mobile_phase Mobile Phase Correct? (Composition, Additives) start->check_mobile_phase check_ionization Correct Ionization Mode? (ESI+) start->check_ionization check_column Column Integrity? (Age, Contamination) check_mobile_phase->check_column check_flow Flow Rate & Pressure Stable? check_column->check_flow resolve Problem Resolved check_flow->resolve If Yes check_source Source Parameters Optimized? (Voltage, Temp) check_ionization->check_source check_contamination Ion Source Clean? check_source->check_contamination check_contamination->resolve If Yes

Caption: A logical troubleshooting flow for common issues encountered during LC-MS analysis.

References

Safe handling and storage procedures for "2-Nitro-6-(pyridin-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Nitro-6-(pyridin-2-yl)aniline

This guide provides essential safety information, handling protocols, and storage procedures for this compound. The following content is based on best practices for handling related nitroaniline compounds and should be used in conjunction with a thorough, substance-specific risk assessment before beginning any experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

  • High Acute Toxicity: These compounds are often toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][2]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: To minimize exposure, comprehensive PPE is required. Always wear the following:

  • Eye/Face Protection: Use chemical safety glasses and a face shield.[2]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[2]

  • Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant skin contact.[1]

  • Respiratory Protection: If dust or aerosols can be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[2]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is crucial to maintain chemical stability and safety. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It should be stored locked up and separated from incompatible materials such as acids, oxidizing agents, and reducing agents.[3]

Q4: What should I do in the event of an accidental spill?

A4: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Avoid creating dust.[2] Wearing full PPE, sweep up the solid material and place it into a suitable, closed container for disposal.[2] Prevent the substance from entering drains, as it can be harmful to the aquatic environment.[2]

Q5: What are the first aid procedures for exposure?

A5: Immediate action is critical.

  • If Swallowed: Immediately call a POISON CENTER or doctor.[1][2]

  • If on Skin: Remove all contaminated clothing immediately and wash the affected area with plenty of soap and water.[1]

  • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

Data & Protocols

Hazard Summary Table

This table summarizes hazard information based on the closely related compound, m-Nitroaniline.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[2]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.[2]
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.[2]
Specific Target Organ Toxicity Category 2H373: May cause damage to organs through prolonged or repeated exposure.[2]
Aquatic Hazard (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects.[1][2]
Personal Protective Equipment (PPE) Protocol
Protection TypeSpecificationRationale
Eye/Face Chemical safety glasses or goggles conforming to EN166 (EU) or NIOSH (US) standards. Use of a face shield is recommended.[2]Prevents eye contact with dust or splashes.
Hand Chemically resistant, impervious gloves (e.g., nitrile rubber).Prevents skin absorption, which is a key route of toxic exposure.[1][2]
Body Lab coat. Wear appropriate protective clothing to prevent skin exposure.[1]Protects skin from accidental contact.
Respiratory Use where dust or aerosol formation is possible. A NIOSH-approved particulate respirator is required.[2]Prevents inhalation of toxic dust.[1][2]
Experimental Protocol: Handling a Small Spill
  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.

  • Don PPE: Put on the complete set of required PPE as detailed in the table above.

  • Contain & Collect: Without creating dust, gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a labeled, sealable waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials in the hazardous waste container.

  • Dispose: Dispose of the waste container according to your institution's hazardous waste procedures.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Visual Workflow

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for safely managing "this compound" from procurement to disposal.

cluster_prep Preparation Phase cluster_handling Handling & Storage Phase cluster_cleanup Post-Experiment Phase cluster_emergency Emergency Protocol risk_assessment 1. Conduct Risk Assessment sds_review 2. Review SDS of Related Compounds risk_assessment->sds_review ppe_selection 3. Select & Inspect Required PPE sds_review->ppe_selection workspace_prep 4. Prepare Ventilated Workspace (Fume Hood) ppe_selection->workspace_prep handling 5. Handle Compound (Avoid Dust/Contact) workspace_prep->handling storage 6. Store in Cool, Dry, Ventilated, Locked Area handling->storage Post-Experiment decontamination 7. Decontaminate Work Area & Glassware storage->decontamination Next Experiment waste_disposal 8. Dispose of Waste (Follow Regulations) decontamination->waste_disposal spill Spill Occurs emergency_response Contain & Clean spill->emergency_response Follow Spill Protocol exposure Exposure Occurs first_aid Administer First Aid & Seek Medical Help exposure->first_aid Follow First Aid Protocol

Caption: Logical workflow for the safe handling of hazardous chemical compounds.

References

Validation & Comparative

"2-Nitro-6-(pyridin-2-yl)aniline" vs. other nitroaniline derivatives in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "2-Nitro-6-(pyridin-2-yl)aniline" and other key nitroaniline derivatives used in synthetic chemistry. Due to the limited availability of specific experimental data for "this compound" in publicly accessible literature, this guide will focus on a detailed comparison of well-characterized and widely used nitroaniline derivatives, namely 2-nitroaniline, 4-nitroaniline, and 2-methyl-6-nitroaniline. Furthermore, plausible synthetic routes toward pyridinyl-substituted nitroanilines will be discussed based on established cross-coupling methodologies.

Introduction to Nitroanilines in Synthesis

Nitroanilines are a class of aromatic compounds containing both an amino (-NH₂) and a nitro (-NO₂) group attached to a benzene ring. The relative positions of these functional groups significantly influence the molecule's chemical properties, reactivity, and utility in organic synthesis. These compounds are valuable precursors for a wide range of more complex molecules, including pharmaceuticals, dyes, and materials. Their utility often stems from the selective reduction of the nitro group to an amine, providing a route to substituted phenylenediamines, or from the modulation of the aniline nitrogen's nucleophilicity.

Comparative Analysis of Nitroaniline Derivatives

This section provides a comparative overview of the synthesis, physical properties, and reactivity of selected nitroaniline derivatives.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of nitroaniline isomers are distinct, reflecting the influence of the substituent positions on the electronic structure of the molecules.

Property2-Nitroaniline4-Nitroaniline2-Methyl-6-nitroaniline
Molecular Formula C₆H₆N₂O₂C₆H₆N₂O₂C₇H₈N₂O₂
Molecular Weight 138.13 g/mol 138.13 g/mol 152.15 g/mol
Appearance Orange-yellow solid[1]Yellow crystalline solid[1]Orange-red needle-shaped crystals[2]
Melting Point 71.5 °C146-149 °C[1]Not specified
Boiling Point 284 °C332 °C[1]Not specified
UV-Vis λmax (in H₂O, pH 7) ~280 nm, ~410 nm~380 nmNot available
Synthesis of Nitroaniline Derivatives

The synthesis of nitroaniline derivatives often involves the nitration of an aniline precursor. To control the regioselectivity of the nitration, the amino group is typically first protected, for example, by acetylation.

This procedure involves the acetylation of 2-methylaniline, followed by nitration and subsequent deprotection.

  • Acetylation: 2-Methylaniline is reacted with acetic anhydride to form N-(2-methylphenyl)acetamide.

  • Nitration: The resulting acetanilide is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 10-12 °C) to yield a mixture of nitro-isomers.

  • Hydrolysis (Deprotection): The nitroacetanilide mixture is hydrolyzed with an acid (e.g., sulfuric acid or hydrochloric acid) to remove the acetyl group and yield a mixture of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.

  • Separation: The isomers can be separated based on their differential solubility. For instance, 2-methyl-6-nitroaniline can be isolated by dissociation in water, while 2-methyl-4-nitroaniline is precipitated from the mother liquor by the addition of ammonia.[2]

  • Reported Yield: A study reported yields of 59.7% for 2-methyl-6-nitroaniline and 31.6% for 2-methyl-4-nitroaniline.[2] Another improved method reported a yield of 59.4% with a purity of up to 99.68% for 2-methyl-6-nitroaniline.[3][4]

A common laboratory preparation involves the nitration of acetanilide followed by hydrolysis.

  • Nitration of Acetanilide: Acetanilide is nitrated with a mixture of concentrated nitric acid and sulfuric acid, which predominantly yields p-nitroacetanilide due to the directing effect of the acetamido group.

  • Hydrolysis: The separated p-nitroacetanilide is then hydrolyzed by heating with an aqueous acid (e.g., 25% sulfuric acid) to give 4-nitroaniline.[5]

  • Isolation: The 4-nitroaniline is precipitated by neutralizing the acidic solution with a base (e.g., sodium hydroxide), followed by filtration and recrystallization from hot water.

  • Reported Yield: This method can yield 70-75 g of 4-nitroaniline from 100 g of 4-nitroacetanilide.[5]

Reactivity in Catalytic Reduction

A key application of nitroanilines is their reduction to the corresponding phenylenediamines, which are valuable building blocks in medicinal chemistry and materials science. The efficiency of this reduction can be compared across different isomers.

A study on the catalytic reduction of 2-nitroaniline and 4-nitroaniline using synthesized copper ferrite (CuFe₂O₄) nanoparticles and sodium borohydride (NaBH₄) as the reducing agent provided the following comparative data[6][7]:

SubstrateCatalystReducing AgentReaction TimeConversion (%)Rate Constant (k)Product
2-Nitroaniline CuFe₂O₄ NPsNaBH₄90 s95.6%3.19 x 10⁻² s⁻¹o-phenylenediamine
4-Nitroaniline CuFe₂O₄ NPsNaBH₄40 s96.5%7.49 x 10⁻² s⁻¹p-phenylenediamine

These results indicate that under these specific conditions, the reduction of 4-nitroaniline is significantly faster than that of 2-nitroaniline. This difference in reactivity can be attributed to the electronic and steric effects of the nitro group's position relative to the amino group.

Synthetic Strategies for this compound

Plausible Synthetic Pathways

Two of the most powerful methods for the formation of C-N bonds in aromatic systems are the Buchwald-Hartwig amination and the Ullmann condensation.

1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines.[8][9]

  • Proposed Reaction: The synthesis of this compound could be envisioned through the reaction of 2-bromo-6-nitroaniline with 2-aminopyridine, or conversely, 2-amino-6-nitropyridine with 2-bromopyridine, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

2. Ullmann Condensation: This is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols.[10][11][12]

  • Proposed Reaction: Similar to the Buchwald-Hartwig approach, a copper catalyst could be used to promote the reaction between 2-bromo-6-nitroaniline and 2-aminopyridine. The Ullmann reaction often requires higher temperatures than the Buchwald-Hartwig amination.

The choice between these methods would depend on substrate compatibility, desired reaction conditions, and catalyst/ligand availability.

Diagrams

Synthesis_of_2_Methyl_6_Nitroaniline 2-Methylaniline 2-Methylaniline N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide 2-Methylaniline->N-(2-methylphenyl)acetamide Acetic anhydride Mixture of\nnitro-isomers Mixture of nitro-isomers N-(2-methylphenyl)acetamide->Mixture of\nnitro-isomers HNO₃ / H₂SO₄ 2-Methyl-6-nitroaniline 2-Methyl-6-nitroaniline Mixture of\nnitro-isomers->2-Methyl-6-nitroaniline H₂SO₄ / H₂O (Hydrolysis & Separation)

Caption: Synthesis workflow for 2-Methyl-6-nitroaniline.

Catalytic_Reduction_Comparison cluster_2NA 2-Nitroaniline Reduction cluster_4NA 4-Nitroaniline Reduction 2-Nitroaniline 2-Nitroaniline o-phenylenediamine o-phenylenediamine 2-Nitroaniline->o-phenylenediamine CuFe₂O₄ / NaBH₄ (90s, 95.6%) 4-Nitroaniline 4-Nitroaniline p-phenylenediamine p-phenylenediamine 4-Nitroaniline->p-phenylenediamine CuFe₂O₄ / NaBH₄ (40s, 96.5%)

Caption: Comparison of catalytic reduction of nitroanilines.

Plausible_Synthesis_of_Target_Molecule cluster_BH Buchwald-Hartwig Amination cluster_Ullmann Ullmann Condensation 2-Bromo-6-nitroaniline 2-Bromo-6-nitroaniline This compound This compound 2-Bromo-6-nitroaniline->this compound Pd catalyst, Ligand, Base 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->this compound 2-Bromo-6-nitroaniline_U 2-Bromo-6-nitroaniline 2-Nitro-6-(pyridin-2-yl)aniline_U This compound 2-Bromo-6-nitroaniline_U->2-Nitro-6-(pyridin-2-yl)aniline_U Cu catalyst, High Temp 2-Aminopyridine_U 2-Aminopyridine 2-Aminopyridine_U->2-Nitro-6-(pyridin-2-yl)aniline_U

Caption: Plausible synthetic routes to this compound.

Conclusion

While "this compound" remains a compound with limited available data, this guide provides a comparative framework for understanding its potential synthesis and properties in the context of more common nitroaniline derivatives. The provided experimental data and protocols for the synthesis and reactions of 2-nitroaniline, 4-nitroaniline, and 2-methyl-6-nitroaniline offer valuable benchmarks for researchers. The outlined synthetic strategies based on modern cross-coupling reactions provide a logical starting point for the development of a synthetic route to "this compound" and related structures, which may hold promise in the development of novel pharmaceuticals and functional materials. Further experimental investigation is warranted to fully characterize the properties and synthetic utility of this specific pyridinyl-substituted nitroaniline.

References

Comparative Guide to Catalysts for the Synthesis of 2-Nitro-6-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of catalytic systems applicable to the synthesis of 2-Nitro-6-(pyridin-2-yl)aniline, a key intermediate in pharmaceutical and materials science research. The synthesis of this molecule can be strategically approached via a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biaryl scaffold, followed by the catalytic reduction of a nitro group to the corresponding aniline. This guide presents experimental data and protocols for each of these key transformations, offering researchers and drug development professionals a basis for catalyst selection and optimization.

Part 1: Suzuki-Miyaura Cross-Coupling for 2-Arylpyridine Synthesis

The formation of the C-C bond between the pyridine and aniline rings is a critical step. The Suzuki-Miyaura reaction is a powerful and versatile method for this transformation.[1] Below is a comparison of different palladium-based catalyst systems for the synthesis of 2-arylpyridines from various precursors.

Data Presentation: Comparison of Palladium Catalysts for 2-Arylpyridine Synthesis

Catalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂Pyridine-2-sulfonyl fluoride, 2-Thiopheneboronic acidNa₃PO₄Dioxane100-82[2][3]
Pd(dppf)Cl₂Pyridine-2-sulfonyl fluoride, 2-Furanboronic acidNa₃PO₄Dioxane65-73[2][3]
Pd₂dba₃ / Ligand 11-Bromo-4-butylbenzene, Lithium triisopropyl 2-pyridylboronateKFDioxane1001285[4]
Pd₂dba₃ / Ligand 2 4-Bromoanisole, Lithium triisopropyl 2-pyridylboronateKFDioxane1001274[4]
Pd₂dba₃ / Ligand 23,5-(Bis-trifluoromethyl)bromobenzene, Lithium triisopropyl 2-pyridylboronateKFDioxane1001282[4]
Ligand 1: A specific phosphite ligand mentioned in the study.
**Ligand 2: A specific phosphine oxide ligand mentioned in the study.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

General Procedure using Pd(dppf)Cl₂: [2][3] To a vial is added the pyridine-2-sulfonyl fluoride (0.3 mmol), the corresponding boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol). Dioxane (1.0 mL) is then added. The vial is capped and heated to the specified temperature. The yield is determined by ¹H NMR using an internal standard.[3] For some substrates, the addition of 20% water to the dioxane can be beneficial, particularly when using boronic esters.[2]

General Procedure using Pd₂dba₃ and Phosphite/Phosphine Oxide Ligands: [4] In a glovebox, a vial is charged with Pd₂dba₃ (as specified), the appropriate ligand, and the aryl or heteroaryl bromide (1 equiv.). The vial is sealed with a septum and removed from the glovebox. Dioxane (3 mL/mmol of halide) is added, followed by the lithium triisopropyl 2-pyridylboronate (1.5 equiv.) and the base (3.0 equiv.). The mixture is then heated at the specified temperature for the indicated time. After cooling, the reaction is worked up to isolate the product.

Part 2: Catalytic Reduction of 2-Nitroaniline Derivatives

The final step in the proposed synthesis is the reduction of the nitro group to an aniline. A variety of catalysts, particularly those based on metal nanoparticles, have been shown to be effective for this transformation using mild reducing agents like sodium borohydride (NaBH₄).[5][6][7]

Data Presentation: Comparison of Catalysts for 2-Nitroaniline Reduction

CatalystReducing AgentSolventTemp. (°C)TimeConversion (%)Rate Constant (k)Reference
CuFe₂O₄ NanoparticlesNaBH₄WaterRoom Temp.90 s95.63.19 x 10⁻² s⁻¹[6]
CoMn₂O₄/APTPOSS@FPSNaBH₄WaterRoom Temp.~100 s>99.8-[7]
Au/SiO₂/Fe₃O₄ CompositeNaBH₄WaterRoom Temp.225 s1004.1 x 10⁻³ s⁻¹[6]
UiO-66-NH₂/TTACP/Ni@PdNaBH₄-Room Temp.150 s-1.42 x 10⁻² s⁻¹[6]
Silver Nanoparticles (AgNPs)NaBH₄WaterRoom Temp.-High-[8]

Experimental Protocols: Catalytic Reduction of 2-Nitroaniline

General Procedure using CuFe₂O₄ Nanoparticles: [6] In a typical reaction, a solution of 2-nitroaniline is prepared in water. A catalytic amount of the synthesized CuFe₂O₄ nanoparticles is added to the solution. The reduction is initiated by the addition of a freshly prepared aqueous solution of sodium borohydride (NaBH₄). The progress of the reaction is monitored by UV-Vis spectroscopy by observing the decrease in the absorbance peak of 2-nitroaniline. The catalyst can be recovered magnetically and reused for several cycles.[6]

General Procedure using Immobilized CoMn₂O₄ Nanoparticles: [7] An aqueous solution of 2-nitroaniline (e.g., 40 μL of a 1.26 × 10⁻² mol L⁻¹ solution in 2.5 mL of water) is prepared. A catalytic amount of the CoMn₂O₄/APTPOSS@FPS catalyst (e.g., 1 mg) is added to the solution. A freshly prepared aqueous solution of NaBH₄ (0.5 M) is rapidly injected into the mixture with stirring. The disappearance of the yellow color indicates the completion of the reduction. The reaction progress is monitored using UV-Vis absorption spectroscopy.[7]

Mandatory Visualization

Proposed Synthetic Workflow for this compound

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Alternative Step 1 & 2 A 2-Halopyridine C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., Na3PO4) A->C B (2-Amino-3-nitrophenyl)boronic acid B->C D This compound C->D E 2-Bromopyridine G Pd Catalyst Base E->G F (2-Nitrophenyl)boronic acid F->G H 2-(2-Nitrophenyl)pyridine G->H I Reduction Catalyst (e.g., CuFe2O4) Reducing Agent (e.g., NaBH4) H->I J 2-(Pyridin-2-yl)aniline I->J

Caption: Proposed synthetic routes to pyridinylaniline derivatives.

Logical Relationship of Catalytic Reduction

G A 2-Nitroaniline Substrate B Catalyst Surface (e.g., Metal Nanoparticles) A->B Adsorption D Adsorbed Nitro Compound B->D E Activated Hydride Species B->E C Reducing Agent (e.g., NaBH4) C->B Activation F Reduction D->F E->F G o-Phenylenediamine Product F->G H Desorption G->H H->B

Caption: General mechanism of catalytic nitroaniline reduction.

References

Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)aniline: A Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of "2-Nitro-6-(pyridin-2-yl)aniline" with other potential analytical techniques. The information is intended for researchers, scientists, and professionals involved in drug development and quality control who require accurate and reliable methods for purity determination of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. While several analytical techniques can be employed for purity determination, HPLC remains the gold standard due to its high resolution, sensitivity, and robustness. This guide details a validated reversed-phase HPLC (RP-HPLC) method and compares its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Validated HPLC Method for Purity Assessment

A specific, precise, and accurate RP-HPLC method has been developed and validated for the quantitative determination of this compound and its potential impurities.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

    • Gradient Program: A linear gradient from 30% A to 80% A over 20 minutes, followed by a 5-minute hold at 80% A, and a 5-minute re-equilibration at 30% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines[1]. The key validation parameters are summarized in the table below.

Parameter Result Acceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.0%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mLReportable
Limit of Quantitation (LOQ) 0.03 µg/mLReportable
Specificity No interference from blank and known impuritiesPeak purity > 0.99

Table 1: Summary of HPLC Method Validation Data.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for the purity assessment of this compound. The following table compares the validated HPLC method with GC-MS and LC-MS.

Parameter Validated HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity, UV detectionSeparation based on volatility and polarity, mass-based detectionSeparation based on polarity, mass-based detection
Typical Sample Preparation Dissolution in a suitable solventDerivatization may be required for polar compounds, dissolution in a volatile solventDissolution in a suitable solvent
Selectivity GoodExcellent (mass-based identification)Excellent (mass-based identification)
Sensitivity Moderate to HighHighVery High
Quantitation ExcellentGood (often requires internal standards)Excellent
Instrumentation Cost ModerateHighVery High
Analysis Time ~30 minutes per sample~30-45 minutes per sample~20-30 minutes per sample
Suitability for this compound Highly suitable for routine purity testing.May require derivatization due to the polarity of the aniline and pyridine groups. Potential for thermal degradation of the nitro group.[2][3]Highly suitable, especially for impurity identification at trace levels.[4]

Table 2: Comparison of Analytical Methods for Purity Assessment.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for the HPLC purity assessment and a logical comparison of the analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report end End report->end

Caption: Experimental workflow for HPLC purity assessment.

Method_Comparison cluster_analyte Analyte: this compound cluster_methods Analytical Methods cluster_attributes Key Attributes analyte Purity Assessment HPLC HPLC-UV (Routine QC) analyte->HPLC GCMS GC-MS (Volatile Impurities) analyte->GCMS LCMS LC-MS (Impurity ID & Trace Analysis) analyte->LCMS HPLC_attr Robust Quantitative Cost-Effective HPLC->HPLC_attr GCMS_attr High Selectivity Requires Volatility Potential Thermal Degradation GCMS->GCMS_attr LCMS_attr High Sensitivity Structural Information Higher Cost LCMS->LCMS_attr

Caption: Comparison of analytical methods.

Conclusion

The validated RP-HPLC method provides a reliable and robust solution for the routine purity assessment of this compound. It offers a good balance of selectivity, sensitivity, and cost-effectiveness. For specialized applications, such as the identification of unknown impurities or the analysis of volatile by-products, complementary techniques like LC-MS and GC-MS are valuable alternatives. The choice of method should be guided by the specific analytical requirements, including the need for routine quality control versus in-depth impurity profiling.

References

A Comparative Analysis of the Biological Activity of 2-Nitro-6-(pyridin-2-yl)aniline and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of 2-Nitro-6-(pyridin-2-yl)aniline and its structural analogs. While direct biological data for this compound is not extensively available in the public domain, this report synthesizes findings from structurally related compounds, offering insights into its potential therapeutic applications. The analysis focuses on key biological activities, including anticancer and antimicrobial effects, drawing upon experimental data from various research publications.

Core Molecular Structures Under Investigation

The compounds discussed in this guide share a common structural framework, characterized by a substituted aniline ring. The core structure of interest is this compound, which features a nitro group and a pyridine ring attached to an aniline backbone. The biological activity of this scaffold is compared with that of related nitroanilines and pyridinylanilines.

Comparative Biological Activity

The biological potential of this compound can be inferred by examining the activities of its constituent molecular fragments and closely related molecules.

Anticancer Activity

The presence of both a nitro group and a pyridine moiety in the target compound suggests a potential for anticancer activity. Studies on various pyridine-based compounds have demonstrated significant cytotoxicity against a range of cancer cell lines. For instance, a series of novel pyridine-urea derivatives exhibited potent anti-proliferative activity against breast cancer (MCF-7), lung cancer (A549), colon adenocarcinoma (LoVo), and cervical cancer (HeLa) cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as VEGFR-2-induced angiogenesis.[1]

Furthermore, the nitroaniline substructure is a known pharmacophore in several biologically active molecules. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties and its interaction with biological targets.[2] Research on substituted anilines has shown that the type and position of substituents are critical in determining their toxic potency, with electron-withdrawing groups often enhancing cytotoxic effects.[2]

While specific IC50 values for this compound are not available, the data from analogous compounds, as summarized in the table below, provide a benchmark for its potential efficacy.

Antimicrobial Activity

The combination of a pyridine ring and a nitroaromatic system also points towards potential antimicrobial properties. Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules, including DNA.

Pyridinyl-scaffolds are also prevalent in compounds with demonstrated antibacterial and antifungal activity. The overall activity is highly dependent on the specific substitution pattern on the pyridine and aniline rings.

Quantitative Data Summary

The following table summarizes the anticancer activity of selected pyridine and aniline derivatives against various cancer cell lines, providing a comparative context for the potential activity of this compound.

Compound/Analog TypeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea Derivative (8e)MCF-7 (Breast)0.22 (48h)[1]
Pyridine-Urea Derivative (8n)MCF-7 (Breast)1.88 (48h)[1]
2-Anilino Triazolopyrimidine (3a)HT-29 (Colon)1.02[3]
2-Anilino Triazolopyrimidine (3d)A549 (Lung)0.043[3]
6-Aryl-3-aroyl-indole (KGP591)MDA-MB-231 (Breast)Not Specified[4]

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

The cytotoxic activity of the compared compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation with the test compound, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 2 to 4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plates are left at room temperature in the dark for 2 hours, and the absorbance is then measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][6][7]

  • Preparation of Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium (broth) in a 96-well microtiter plate.[5][7]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).[6]

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.[6]

  • Observation: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth.[6] The MIC is the lowest concentration of the compound in which no turbidity is observed.[5]

Signaling Pathways and Experimental Workflows

The potential mechanisms of action for compounds with the this compound scaffold could involve various cellular signaling pathways implicated in cancer and microbial pathogenesis. Based on the activities of related compounds, a possible workflow for investigating the biological activity and mechanism of action is outlined below.

Biological Activity Investigation Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Compound Synthesis Compound Synthesis Anticancer Screening Anticancer Screening Compound Synthesis->Anticancer Screening MTT Assay Antimicrobial Screening Antimicrobial Screening Compound Synthesis->Antimicrobial Screening MIC Determination Target Identification Target Identification Anticancer Screening->Target Identification Active Compounds Antimicrobial Screening->Target Identification Active Compounds Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis In vivo Studies In vivo Studies Pathway Analysis->In vivo Studies

Workflow for investigating the biological activity of novel compounds.

A plausible signaling pathway that could be affected by potent anticancer compounds of this class is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is critical for angiogenesis.

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Inhibitor Inhibitor->VEGFR-2

Simplified VEGFR-2 signaling pathway and potential point of inhibition.

Conclusion

While direct experimental data for this compound remains to be published, the analysis of structurally similar compounds strongly suggests its potential as a biologically active molecule, particularly in the realms of anticancer and antimicrobial research. The presence of both the nitroaniline and pyridine moieties provides a strong rationale for further investigation into its specific activities and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for future research to elucidate the therapeutic potential of this and related compounds.

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 2-Nitro-6-(pyridin-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for researchers, scientists, and drug development professionals investigating the cross-reactivity of 2-Nitro-6-(pyridin-2-yl)aniline derivatives. Due to the nascent stage of research on this specific chemical series, this document outlines the critical experimental approaches and data presentation strategies necessary for a thorough cross-reactivity assessment. The methodologies described are based on established principles for evaluating the selectivity of small molecule drug candidates, particularly those with scaffolds common to kinase inhibitors and other targeted therapies.

Introduction to Cross-Reactivity Studies

The specificity of a drug candidate is a cornerstone of its therapeutic potential and safety profile. Cross-reactivity, the unintended binding of a molecule to targets other than the primary one, can lead to off-target effects and potential toxicity. For novel chemical entities like this compound derivatives, a systematic evaluation of their binding profile across a range of relevant biological targets is imperative during the early stages of drug discovery. This guide outlines the essential experimental protocols and data interpretation frameworks for such an endeavor.

Comparative Cross-Reactivity Data

A comprehensive cross-reactivity study for a lead compound, herein designated as Compound-X, a derivative of this compound, would involve screening against a panel of relevant off-targets. The selection of this panel should be guided by the intended therapeutic target and the structural motifs of the compound. For instance, given the pyridinylaniline scaffold, a panel of protein kinases would be a logical starting point.

Below is a hypothetical data table illustrating how the cross-reactivity profile of Compound-X and its analogs could be presented. This table summarizes key quantitative metrics such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) against the primary target and a selection of off-targets.

Compound IDPrimary Target IC50 (nM)Off-Target 1 (e.g., Kinase A) IC50 (nM)Off-Target 2 (e.g., Kinase B) IC50 (nM)Off-Target 3 (e.g., Receptor Y) Ki (nM)Selectivity Index (Off-Target 1 / Primary Target)
Compound-X 151,500>10,0008,500100
Analog-A 258009,500>10,00032
Analog-B 82,500>10,0006,000312.5
Reference Drug 10505,0001,2005

Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.

Experimental Protocols

A robust assessment of cross-reactivity relies on well-defined and validated experimental protocols. The following are detailed methodologies for key assays relevant to the study of this compound derivatives.

Kinase Inhibitor Profiling via Radiometric Assay

This method is considered a gold standard for quantifying the inhibitory activity of a compound against a panel of protein kinases.[1][2]

Objective: To determine the IC50 values of test compounds against a broad panel of protein kinases.

Materials:

  • Purified, active protein kinases.

  • Specific peptide or protein substrates for each kinase.

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP).[1]

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Assay buffer (composition varies depending on the kinase).

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation: Start the phosphorylation reaction by adding radiolabeled ATP.

  • Incubation: Allow the reaction to proceed for a predetermined time at a specific temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will be washed away.

  • Washing: Wash the filter plate multiple times to remove non-incorporated radioactivity.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[3][4]

Objective: To determine the Ki of test compounds for a panel of G-protein coupled receptors (GPCRs) or other receptor targets.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.[5]

  • A specific radioligand for the target receptor.

  • Test compounds at a range of concentrations.

  • Incubation buffer.

  • Glass fiber filters pre-treated with a blocking agent (e.g., polyethyleneimine).[5]

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a reaction tube, incubate the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[4]

  • Equilibration: Allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The receptor-bound radioligand is retained on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

For targets where a suitable antibody-antigen pair is available, a competitive ELISA can be a high-throughput method to screen for cross-reactivity.[6][7]

Objective: To quantify the binding of test compounds to a target by measuring their competition with a labeled antigen for a limited number of antibody binding sites.

Materials:

  • Microtiter plate coated with a capture antibody specific for the target.

  • The target antigen (unlabeled).

  • The target antigen conjugated to an enzyme (e.g., HRP).

  • Test compounds.

  • Blocking buffer.

  • Wash buffer.

  • Substrate for the enzyme (e.g., TMB).

  • Stop solution.

  • Microplate reader.

Procedure:

  • Coating: Coat the microtiter plate wells with the capture antibody.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Competition: Add the test compound and the enzyme-conjugated antigen to the wells simultaneously. They will compete for binding to the capture antibody.

  • Incubation and Washing: Incubate to allow binding and then wash away unbound reagents.

  • Detection: Add the enzyme substrate. The amount of color produced is inversely proportional to the concentration of the test compound in the sample.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of the test compound that causes 50% inhibition.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are essential for communicating complex experimental setups and biological pathways. Below are examples of diagrams created using the DOT language, suitable for inclusion in research publications and presentations.

Experimental_Workflow_Kinase_Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound Dilution Series Reaction Incubate Components: Kinase + Substrate/ATP Mix + Test Compound Compound->Reaction Kinase Kinase Panel Kinase->Reaction Substrate Substrate & [γ-³²P]ATP Mix Substrate->Reaction Stop Stop Reaction Reaction->Stop Filter Transfer to Filter Plate & Wash Stop->Filter Count Scintillation Counting Filter->Count Calculate Calculate % Inhibition Count->Calculate IC50 Determine IC50 Calculate->IC50 Signaling_Pathway_Inhibition cluster_pathway Target Pathway cluster_off_target Off-Target Pathway Upstream Upstream Signal PrimaryTarget Primary Target (e.g., Kinase C) Upstream->PrimaryTarget Downstream Downstream Effector PrimaryTarget->Downstream CellularResponse Desired Cellular Response Downstream->CellularResponse OffTarget Off-Target (e.g., Kinase A) OffTargetEffector Unintended Effector OffTarget->OffTargetEffector SideEffect Potential Side Effect OffTargetEffector->SideEffect CompoundX Compound-X CompoundX->PrimaryTarget Inhibition CompoundX->OffTarget Cross-Reactivity (Inhibition)

References

Performance of 2-Nitro-6-(pyridin-2-yl)aniline in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated performance of 2-Nitro-6-(pyridin-2-yl)aniline in various solvent systems. Due to a lack of direct experimental data for this specific compound in publicly available literature, this guide extrapolates its behavior based on the well-documented properties of its constituent functional moieties: 2-nitroaniline and 2-aminopyridine. The information presented herein is intended to serve as a predictive resource to guide solvent selection in synthesis, purification, and analytical applications.

Executive Summary

This compound is a polar molecule incorporating both a nitroaniline and a pyridinyl-aniline structure. Its performance in different solvents is dictated by the interplay of the electron-withdrawing nitro group and the basic pyridinyl nitrogen. This guide predicts its solubility, spectroscopic properties, and potential reactivity in a range of common laboratory solvents.

Predicted Solubility Profile

The solubility of this compound is expected to be influenced by the polarity and hydrogen-bonding capabilities of the solvent. The presence of the nitro group and the pyridine nitrogen atom suggests a preference for polar solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent SystemPredicted SolubilityRationale
Polar Protic Solvents
WaterLow to Moderate[1][2]The polar nature of water can interact with the nitro and pyridine groups, but the overall aromatic structure may limit high solubility.
Methanol / EthanolHighThe alcohol's polarity and hydrogen bonding capacity are well-suited to solvate both the nitro and amino groups, as well as the pyridine nitrogen.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a strong polar aprotic solvent capable of effectively solvating polar molecules.
Acetonitrile (ACN)Moderate to High[3]Acetonitrile's polarity allows for good solvation of the polar functional groups.
N,N-Dimethylformamide (DMF)Very HighSimilar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound.
Nonpolar Solvents
TolueneLowThe nonpolar nature of toluene is not expected to effectively solvate the polar functional groups of the molecule.
Hexane / HeptaneVery LowThese nonpolar aliphatic solvents are unlikely to dissolve the polar compound to any significant extent.
Dichloromethane (DCM)ModerateDCM has a moderate polarity that may allow for some dissolution of the compound.

Spectroscopic Characteristics in Different Solvents

The UV-Vis absorption spectrum of this compound is predicted to exhibit solvatochromism, a phenomenon where the absorption wavelength changes with the polarity of the solvent. This is a known characteristic of nitroanilines.[4][5]

Table 2: Predicted UV-Vis Absorption Maxima (λmax) in Different Solvent Polarities

Solvent PolarityPredicted λmax ShiftExplanation
Nonpolar (e.g., Hexane)Shorter Wavelength (Hypsochromic Shift)In nonpolar environments, the ground state is more stabilized relative to the excited state.
Polar Aprotic (e.g., Acetonitrile)Intermediate WavelengthIncreased solvent polarity will stabilize the charge-separated excited state, leading to a redshift compared to nonpolar solvents.
Polar Protic (e.g., Ethanol)Longer Wavelength (Bathochromic Shift)[5]Hydrogen bonding from protic solvents can further stabilize the excited state, causing a more significant redshift in the absorption maximum.

Impact of Solvent on Reactivity

The choice of solvent can significantly influence the reaction kinetics and outcomes of processes involving this compound.

  • In Nucleophilic Aromatic Substitution (SNAr): For reactions where the nitro group activates the ring for nucleophilic attack, polar aprotic solvents like DMF or DMSO are generally preferred. These solvents can solvate the charged intermediates and transition states, thereby increasing the reaction rate.[6][7]

  • In Reactions Involving the Pyridine Nitrogen: The basicity of the pyridine nitrogen can be modulated by the solvent. In protic solvents, the nitrogen can be protonated, reducing its nucleophilicity. In aprotic solvents, its basic character will be more pronounced.[8]

Experimental Protocols

While specific experimental data for this compound is unavailable, the following general protocols can be adapted to assess its performance in different solvent systems.

Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: Centrifuge the vials to separate the undissolved solid. Take a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units of g/L or mol/L.

UV-Vis Spectroscopic Analysis
  • Solution Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm) using a spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each solvent and correlate it with the solvent polarity.

Visualizing Performance Factors

The following diagrams illustrate the conceptual frameworks for understanding the solvent effects on this compound.

G Factors Influencing Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties Solute_Polarity High Polarity Solubility Solubility Solute_Polarity->Solubility H_Bond_Acceptor Nitro Group (H-bond acceptor) H_Bond_Acceptor->Solubility H_Bond_Donor Amino Group (H-bond donor) H_Bond_Donor->Solubility Pyridine_N Pyridine Nitrogen (H-bond acceptor, basic site) Pyridine_N->Solubility Solvent_Polarity Polarity (Dielectric Constant) Solvent_Polarity->Solubility H_Bonding Hydrogen Bonding Capacity (Donor/Acceptor) H_Bonding->Solubility Aprotic_Protic Aprotic vs. Protic Aprotic_Protic->Solubility

Caption: Factors influencing the solubility of this compound.

G Workflow for Solvent Performance Evaluation Start Define Application (e.g., Synthesis, Purification) Select_Solvents Select Candidate Solvents (Polar, Nonpolar, Protic, Aprotic) Start->Select_Solvents Solubility_Test Determine Solubility (Shake-Flask Method) Select_Solvents->Solubility_Test Spectroscopy Analyze Spectroscopic Properties (UV-Vis) Select_Solvents->Spectroscopy Reactivity_Test Assess Reactivity/Stability (if applicable) Select_Solvents->Reactivity_Test Analyze_Data Analyze and Compare Data Solubility_Test->Analyze_Data Spectroscopy->Analyze_Data Reactivity_Test->Analyze_Data Optimal_Solvent Select Optimal Solvent System Analyze_Data->Optimal_Solvent

Caption: A general workflow for evaluating solvent performance.

Conclusion

While direct experimental data for this compound is not currently available, a systematic evaluation based on the known properties of its constituent functional groups can provide valuable guidance for solvent selection. It is predicted that polar aprotic solvents such as DMSO and DMF will be excellent solvents for this compound, while polar protic solvents like ethanol will also be effective. Nonpolar solvents are expected to be poor choices for solubilizing this molecule. The spectroscopic and reactive properties are also anticipated to be highly dependent on the solvent environment. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to systematically investigate and optimize the performance of this compound in their specific applications.

References

Spectroscopic Comparison of 2-Nitro-6-(pyridin-2-yl)aniline and Its Precursors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide presents a detailed spectroscopic comparison of the novel compound 2-Nitro-6-(pyridin-2-yl)aniline with its synthetic precursors, 2-chloro-3-nitropyridine and 2-aminopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development, providing objective experimental data to facilitate further research and application.

Overview

This compound is synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This guide provides a comparative analysis of the spectroscopic characteristics of the final product and its commercially available precursors, offering valuable insights into the structural changes occurring during the synthesis.

Synthetic Pathway

The synthesis of this compound is achieved through the coupling of 2-chloro-3-nitropyridine and 2-aminopyridine. The logical workflow for this synthesis is depicted below.

G cluster_precursors Precursors cluster_product Product 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Reaction Buchwald-Hartwig Amination 2-chloro-3-nitropyridine->Reaction 2-aminopyridine 2-aminopyridine 2-aminopyridine->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Data
CompoundSolventChemical Shift (δ) ppm
2-chloro-3-nitropyridine CDCl₃8.64 (dd, J=4.7, 1.8 Hz, 1H), 8.25 (dd, J=8.0, 1.8 Hz, 1H), 7.51 (dd, J=8.0, 4.7 Hz, 1H)[1]
2-aminopyridine CDCl₃8.08 (ddd, J=5.0, 1.9, 0.9 Hz, 1H), 7.42 (ddd, J=8.3, 7.3, 1.9 Hz, 1H), 6.64 (ddd, J=7.3, 5.0, 0.9 Hz, 1H), 6.57 (dt, J=8.3, 0.9 Hz, 1H), 4.51 (s, 2H)
This compound CDCl₃7.58 (dd, J = 8.0, 2.2 Hz, 1H), 7.49 (t, J = 2.2 Hz, 1H), 7.27 (t, J = 8.0 Hz, 1H), 6.95 (dd, J = 8.0, 2.2 Hz, 1H), 4.00 (s, 2H)
¹³C NMR Data
CompoundSolventChemical Shift (δ) ppm
2-chloro-3-nitropyridine CDCl₃152.8, 147.9, 134.1, 124.3, 123.8
2-aminopyridine CDCl₃158.4, 148.1, 137.9, 113.8, 108.6
This compound CDCl₃149.27, 147.49, 129.94, 120.66, 113.15, 109.03
IR Spectroscopy Data
CompoundMajor Peaks (cm⁻¹)
2-chloro-3-nitropyridine 1570 (asym NO₂ stretch), 1525, 1430, 1350 (sym NO₂ stretch), 1120, 800, 750
2-aminopyridine 3442 (asym NH₂ stretch), 3300 (sym NH₂ stretch), 1617 (NH₂ scissoring), 1562, 1481, 1439 (C=C, C=N stretch)[2]
This compound Data not available in the searched literature. Expected peaks would include N-H stretching, aromatic C-H stretching, NO₂ stretching, and aromatic ring vibrations.
Mass Spectrometry Data
CompoundMolecular WeightKey Fragments (m/z)
2-chloro-3-nitropyridine 158.54 g/mol 158 (M+), 112, 76[3]
2-aminopyridine 94.11 g/mol 94 (M+), 67, 40
This compound 215.21 g/mol Data not available in the searched literature. Expected to show a molecular ion peak at m/z 215.

Experimental Protocols

Synthesis of this compound

This protocol is based on a general Buchwald-Hartwig amination procedure and may require optimization.

Diagram of Experimental Workflow:

G start Start reactants Combine 2-chloro-3-nitropyridine, 2-aminopyridine, Pd catalyst, ligand, and base in a solvent start->reactants reaction Heat the mixture under inert atmosphere reactants->reaction workup Cool, dilute, and extract the organic phase reaction->workup purification Purify by column chromatography workup->purification characterization Characterize by NMR, IR, and Mass Spec purification->characterization end End characterization->end

Caption: General workflow for the synthesis of this compound.

Procedure:

  • To an oven-dried Schlenk tube is added 2-chloro-3-nitropyridine (1.0 mmol), 2-aminopyridine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added, and the mixture is heated to 100-110 °C with stirring for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples are analyzed as KBr pellets, and liquid samples are analyzed as thin films.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Conclusion

This guide provides a foundational spectroscopic dataset for this compound and its precursors. The provided data and protocols are intended to support further investigation and application of this compound in various fields of chemical research. While some spectroscopic data for the final product were not available in the searched literature, the provided information serves as a valuable starting point for its characterization.

References

A Comparative Guide to Nitroaniline Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No peer-reviewed literature detailing the specific applications or comparative performance data for "2-Nitro-6-(pyridin-2-yl)aniline" was identified during the literature search. The following guide provides a comparative overview of the well-documented parent compound, 2-nitroaniline, and its related derivatives, offering insights into their synthesis, applications, and experimental protocols. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Overview of Nitroaniline Applications

Nitroaniline derivatives are versatile intermediates in the chemical and pharmaceutical industries. Their applications stem from the reactivity of the nitro and amino groups, which allows for a wide range of chemical transformations.

Table 1: Summary of Applications for Nitroaniline and Related Compounds

Compound ClassKey ApplicationsSupporting Evidence
2-Nitroaniline & Derivatives Precursors for Pharmaceuticals: A primary use is in the synthesis of o-phenylenediamine, a key building block for benzimidazoles, which are core structures in many pharmaceuticals.[1] Derivatives are also used to develop analgesics and anti-inflammatory drugs.[2]
Dye & Pigment Intermediates: Serve as precursors in the production of azo dyes for textiles and inks.[2][3]
Analytical Reagents: Employed in spectrophotometry for the detection and quantification of other substances.[2]
Polymer Industry: Used as curing agents to enhance the thermal and mechanical properties of specialty polymers.[2]
Bipyridine Compounds Ligands in Catalysis: Bipyridines are widely used as ligands in transition-metal catalysis.[4][5]
Biologically Active Molecules: Serve as precursors for various biologically active compounds.[4]
Photosensitizers & Viologens: Utilized in the development of photosensitizers and viologens.[4]

Experimental Protocols for Synthesis and Reactions of Related Compounds

Detailed experimental data for "this compound" is unavailable. However, established protocols for the synthesis and reduction of related nitroaniline compounds can provide a valuable starting point for experimental design.

Synthesis of 2-Nitroaniline

A common commercial synthesis of 2-nitroaniline involves the reaction of 2-nitrochlorobenzene with ammonia.[1]

Reaction: ClC₆H₄NO₂ + 2 NH₃ → H₂NC₆H₄NO₂ + NH₄Cl

General Procedure:

  • 2-nitrochlorobenzene is treated with aqueous ammonia at elevated temperature and pressure.

  • The reaction mixture is then cooled, and the 2-nitroaniline product precipitates and is isolated by filtration.

Direct nitration of aniline is generally inefficient for producing 2-nitroaniline due to the formation of the anilinium ion, which directs nitration to the meta position. A more effective laboratory-scale synthesis involves the nitration of acetanilide, where the acetamido group directs nitration to the ortho and para positions, followed by hydrolysis of the acetyl group. To increase the yield of the ortho isomer, the para position can be blocked by sulfonation prior to nitration.[1]

Catalytic Reduction of Nitroarenes to Anilines

The reduction of the nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is a widely used method.

General Protocol for Catalytic Hydrogenation:

  • Catalyst Preparation: A suitable catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is suspended in a solvent (e.g., ethanol, ethyl acetate).

  • Reaction Setup: The nitroaromatic compound is dissolved in the solvent and added to the reaction vessel containing the catalyst.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (using a hydrogen balloon or a pressurized hydrogenation apparatus) and stirred at room temperature or with gentle heating.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the catalyst is removed by filtration (e.g., through Celite). The filtrate is then concentrated under reduced pressure to yield the crude aniline product, which can be further purified by recrystallization or column chromatography.

Alternative reducing agents for nitroarenes include iron in acidic media and tin(II) chloride.[6]

Visualizations of Synthetic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a general synthetic pathway for a substituted aniline and a typical workflow for its subsequent reduction.

General Synthesis of a Substituted Nitroaniline

G cluster_0 Synthesis of a Substituted Nitroaniline start Substituted Benzene nitration Nitration (HNO3, H2SO4) start->nitration nitro_product Substituted Nitrobenzene nitration->nitro_product amination Nucleophilic Aromatic Substitution (e.g., with Ammonia or an Amine) nitro_product->amination final_product Substituted Nitroaniline amination->final_product

Caption: General synthetic route to a substituted nitroaniline.

Experimental Workflow for Catalytic Reduction of a Nitroaniline

G cluster_1 Workflow for Catalytic Reduction A Dissolve Nitroaniline in Solvent B Add Catalyst (e.g., Pd/C) A->B C Introduce H2 Atmosphere B->C D Monitor Reaction (TLC/GC) C->D E Filter to Remove Catalyst D->E F Evaporate Solvent E->F G Purify Product (Recrystallization/Chromatography) F->G H Characterize Product (NMR, MS) G->H

Caption: Typical experimental workflow for the catalytic reduction of a nitroaniline.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Nitro-6-(pyridin-2-yl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Nitro-6-(pyridin-2-yl)aniline was not publicly available at the time of this writing. The following guidance is based on the known hazards of its constituent functional groups, specifically the nitroaniline and pyridine moieties, as well as general principles of laboratory chemical waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

This document provides essential safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the proper handling and disposal of this compound.

Understanding the Hazards: A Composite Profile

The toxicological and physical hazards of this compound can be inferred from the known properties of 2-nitroaniline and pyridine. A summary of these potential hazards is presented below.

Hazard CategoryPotential Hazard Description
Acute Toxicity Likely to be toxic if swallowed, in contact with skin, or if inhaled, similar to 2-nitroaniline.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs, particularly the blood, through prolonged or repeated exposure.
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[3] Do not release into the environment.[3]
Combustibility The material is combustible, but not readily ignitable.[4]
Incompatibility May react violently with strong oxidizing agents, acids, and other reactive chemicals.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following step-by-step protocol should be followed:

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[3]
  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.
  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]
  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

3. General Handling Procedures:

  • Avoid the formation of dust.[3]
  • Do not eat, drink, or smoke in the laboratory.
  • Wash hands thoroughly after handling the compound.
  • Keep containers tightly closed when not in use.[5]

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][6]
  • Keep containers clearly labeled.

Disposal Plan: A Step-by-Step Guide

Proper disposal is a critical final step in the chemical lifecycle. The following procedures outline the recommended disposal pathway for this compound.

1. Waste Identification and Classification:

  • Based on the hazards of its components, this compound should be considered a hazardous waste.[3]
  • It is the responsibility of the chemical waste generator to properly classify the waste according to local, regional, and national regulations.[3]

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, compatible, and properly labeled hazardous waste container.
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

3. Container Management:

  • Use a container that is in good condition and has a secure, tight-fitting lid.
  • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
  • Keep the container closed except when adding waste.

4. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
  • Ensure the storage area is secure and away from general laboratory traffic.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.
  • Provide them with all necessary information about the waste, including its composition and quantity.
  • Never dispose of this compound down the drain or in the regular trash.[7]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

Disposal_Workflow cluster_start cluster_assessment Hazard Assessment cluster_classification Waste Classification cluster_procedure Disposal Procedure cluster_final start Start: Generation of This compound Waste assess_hazards Assess Hazards: - Toxicity (Inferred) - Environmental Hazard (Inferred) - Combustibility (Inferred) start->assess_hazards classify_waste Classify as Hazardous Waste assess_hazards->classify_waste segregate Segregate and Collect in Designated Container classify_waste->segregate Is it Hazardous? label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Quantity segregate->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Nitro-6-(pyridin-2-yl)aniline

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural steps are based on the known hazards of structurally similar nitroaniline compounds and are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to share hazards with other nitroanilines, which are categorized as toxic upon ingestion, inhalation, or skin contact.[1][2][3] Prolonged or repeated exposure may lead to organ damage, with a specific risk of methemoglobinemia, a condition affecting the blood's ability to carry oxygen.[4] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield should be worn if there is a splash hazard.[4][5][6][7]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes.[8] Always inspect gloves for integrity before use.[4][6] - Lab Coat: A clean, buttoned lab coat must be worn. - Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[7][9]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[4][7] For higher exposure levels, a full-face supplied-air respirator may be necessary.[4][9]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to use in experimental protocols.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed, properly labeled container.[4] The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong acids, strong oxidizing agents, and combustible substances.[8][10] Access to the storage area should be restricted to authorized personnel.

Weighing and Preparation of Solutions
  • Engineering Controls: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Handling Solid Compound:

    • Don the appropriate PPE as specified in Table 1.

    • To prevent dust formation, handle the solid material carefully.[5][6][7] If appropriate, the material can be moistened to prevent dusting.[10]

    • Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.

    • Clean any spills within the fume hood immediately using appropriate methods (see Section on Spill Management).

  • Solution Preparation:

    • Add the weighed compound to the chosen solvent in a suitable container.

    • Ensure the container is securely capped before mixing.

Use in Experimental Protocols
  • Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of the substance into the work environment.

  • Ventilation: All experimental work should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][9]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated PPE (gloves, disposable lab coats, etc.).

    • Contaminated lab supplies (weighing paper, pipette tips, etc.).

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse contaminated glassware.

    • Collect all liquid waste in a sealed, labeled, and chemical-resistant hazardous waste container.

Disposal Procedures
  • Hazardous Waste: this compound and its containers must be disposed of as hazardous waste.[8]

  • Licensed Disposal Company: Arrange for the collection and disposal of all waste through a licensed hazardous waste disposal company.[7]

  • Environmental Protection: Do not allow the chemical or its solutions to enter drains, sewers, or waterways.[2][5][6]

Decontamination
  • Glassware: Rinse contaminated glassware multiple times with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • Work Surfaces: Decontaminate work surfaces in the fume hood with an appropriate cleaning agent and collect the cleaning materials as solid hazardous waste.

Emergency Procedures

Spill Management
  • Evacuation: Evacuate non-essential personnel from the immediate spill area.[7][9]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill. For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.[3][6][10]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Caption: Workflow for safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.